Purpactin C
Description
Structure
3D Structure
Properties
CAS No. |
133806-61-8 |
|---|---|
Molecular Formula |
C23H24O7 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[1-(1'-formyl-4-methoxy-3'-methyl-3,5'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,3-diene]-5-yl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C23H24O7/c1-12(2)8-18(29-14(4)25)16-6-7-17-20(21(16)28-5)22(27)23(30-17)15(11-24)9-13(3)10-19(23)26/h6-7,9-12,18H,8H2,1-5H3 |
InChI Key |
JFVAWGUDTZFPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(C(=C1)C=O)C(=O)C3=C(O2)C=CC(=C3OC)C(CC(C)C)OC(=O)C |
Synonyms |
5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro(benzofuran-2,1'-cyclohexa-3',5'-diene)-2',3(2H)-dione purpactin C |
Origin of Product |
United States |
Foundational & Exploratory
Purpactin C: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal secondary metabolite, Purpactin C. It details its discovery, microbial origin, and its role as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This document includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Discovery and Origin
This compound was first identified as part of a complex of new acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, collectively named purpactins.[1][2] These compounds were isolated from the fermentation broth of Penicillium purpurogenum FO-608, a fungus originally isolated from a soil sample.[1][2] The discovery was the result of a screening program aimed at identifying new microbial metabolites with inhibitory activity against ACAT.[1]
Chemical Structure
The structure of this compound was determined through spectroscopic analysis.[3] It is identified as 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[3]
Biological Activity: Inhibition of ACAT
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis.
Quantitative Data
The inhibitory activity of the purpactin complex (A, B, and C) against ACAT was determined using an enzyme assay with rat liver microsomes. The reported 50% inhibitory concentration (IC50) for the mixture is in the range of 121-126 µM.[1][2] The specific IC50 value for this compound alone is not detailed in the primary literature.
| Compound | Target | Assay System | IC50 (µM) |
| Purpactins (A, B, C mixture) | ACAT | Rat Liver Microsomes | 121-126 |
Experimental Protocols
Fermentation of Penicillium purpurogenum FO-608
A seed culture of Penicillium purpurogenum FO-608 is prepared by inoculating a suitable medium and incubating until sufficient growth is achieved. The production of purpactins is carried out in a larger fermentation vessel. While the exact medium composition for purpactin production is proprietary, a general approach for the cultivation of Penicillium purpurogenum for secondary metabolite production is as follows:
Materials:
-
Penicillium purpurogenum FO-608 culture
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (a nutrient-rich medium, often containing a complex carbon and nitrogen source to induce secondary metabolism)
-
Shaker incubator
Procedure:
-
Inoculate the seed medium with P. purpurogenum from a stock culture.
-
Incubate at 28-30°C with shaking for 2-3 days to generate a vegetative mycelium.
-
Transfer the seed culture to the production medium at a suitable inoculation ratio.
-
Incubate the production culture at 28-30°C with shaking for 5-7 days.
-
Monitor the production of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step purification process.[1][2]
a) Solvent Extraction:
-
The culture broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted with an organic solvent such as ethyl acetate.
-
The organic phase, containing the purpactins, is collected and concentrated under reduced pressure.
b) Silica Gel Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate the components based on polarity.
-
Fractions are collected and analyzed by TLC to identify those containing the purpactins.
c) High-Performance Liquid Chromatography (HPLC):
-
The fractions containing the purpactin mixture are further purified by reversed-phase HPLC.
-
A C18 column is typically used for the separation of such compounds.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, is employed.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified by spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro ACAT Inhibition Assay
The inhibitory activity of this compound on ACAT is determined using an in vitro assay with rat liver microsomes as the enzyme source.
Materials:
-
Rat liver microsomes
-
[1-14C]Oleoyl-CoA (radioactive substrate)
-
Bovine serum albumin (BSA)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, BSA, and the reaction buffer.
-
Add the test compound (this compound) at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the radioactive substrate, [1-14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and heptane).
-
Extract the lipids, including the formed [14C]cholesteryl oleate.
-
Separate the cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cholesteryl oleate formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
ACAT Signaling Pathway in Cholesterol Metabolism
Caption: The role of ACAT in cellular cholesterol metabolism and its inhibition by this compound.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and characterization of this compound.
Putative Polyketide Biosynthesis of Purpactin Backbone
Caption: A generalized pathway for the polyketide biosynthesis of the purpactin backbone.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Purpactin C producing fungus Talaromyces purpureogenus
An In-depth Technical Guide to the Purpactin C-Producing Fungus Talaromyces purpureogenus
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Talaromyces purpureogenus, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, including pigments, mycotoxins, and other bioactive compounds.[1][2] Among these is this compound, a polyketide with potential pharmacological applications. This document provides a comprehensive technical overview of Talaromyces purpureogenus as a production host for this compound, detailing experimental protocols for fungal isolation, cultivation, compound extraction, and characterization. It further explores the biosynthetic pathways and summarizes key quantitative data to support research and development efforts.
Introduction to Talaromyces purpureogenus
The genus Talaromyces comprises fungal species widely distributed in various environments, including soil, plants, and marine habitats.[1][3] Historically, many species now classified under Talaromyces were known as Penicillium, with the reclassification occurring based on modern phylogenetic analysis.[1][4] T. purpureogenus is particularly noted for its production of vividly colored pigments and a rich profile of secondary metabolites, which exhibit a range of biological activities, including antibacterial, antitumor, and enzyme-inhibiting properties.[2][5] One such group of compounds is the purpactins, inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). A study of the secondary metabolites from Talaromyces purpureogenus CFRM02 led to the identification of several compounds, including this compound.[6]
This compound: A Bioactive Polyketide
Purpactins are a class of polyketide-derived secondary metabolites. The structures of Purpactin A, B, and C were first elucidated from Penicillium purpurogenum (now Talaromyces purpureogenus).[7] These compounds are of interest due to their inhibitory effects on ACAT, an enzyme involved in cellular cholesterol metabolism, making them potential candidates for research into hypercholesterolemia and atherosclerosis.
Biosynthesis of this compound
As a polyketide, this compound is synthesized by a large, multifunctional enzyme known as a polyketide synthase (PKS).[8] Fungal genomes often contain numerous biosynthetic gene clusters (BGCs) for secondary metabolites, many of which are "orphan" clusters with unknown products.[4][9] Identifying the specific BGC for this compound in T. purpureogenus involves a genome mining approach.
Below is a generalized workflow for identifying the biosynthetic gene cluster responsible for this compound production.
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and analysis of this compound from Talaromyces purpureogenus.
Fungal Strain Isolation and Identification
A standardized workflow is crucial for obtaining a pure culture of T. purpureogenus for consistent secondary metabolite production.
Protocol for Fungal Isolation:
-
Suspension : Suspend the sample in 100 mL of sterile distilled water and mix thoroughly for 30 minutes.[10]
-
Serial Dilution : Perform a serial dilution of the suspension down to 10⁻⁵.[10]
-
Plating : Spread 200 µL of the diluted samples onto Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent like streptomycin sulfate (100 mg/L) to inhibit bacterial growth.[10]
-
Incubation : Incubate the plates at 25°C for 7–14 days.[1][10]
-
Purification : Select distinct fungal colonies, particularly those exhibiting characteristic pigmentation, and subculture them onto fresh PDA plates to obtain a pure isolate.[1]
Protocol for Molecular Identification:
-
DNA Extraction : Extract genomic DNA from a pure culture using a suitable fungal DNA extraction kit.[11]
-
PCR Amplification : Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal fungal primers such as ITS-1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS-4 (5'-TCCTCCGCTTATTGATATGC-3').[11]
-
PCR Program : An example amplification program includes an initial denaturation at 94°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.[1]
-
Sequencing and Analysis : Sequence the PCR product and compare the resulting sequence against the NCBI GenBank database using the BLASTn tool for species identification.[11]
Culture and Fermentation for Metabolite Production
T. purpureogenus can be cultivated using both solid-state and submerged fermentation, with culture conditions significantly impacting secondary metabolite profiles and yields.
Protocol for Submerged Fermentation:
-
Inoculum Preparation : Prepare a spore suspension from a 7-8 day old PDA culture by adding sterile saline (0.8%) with a surfactant (e.g., 0.05% SDS) and gently scraping the surface.[12]
-
Fermentation : Inoculate 250 mL flasks containing 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with the spore suspension.[10]
-
Incubation : Incubate the flasks on a rotary shaker at 120-140 rpm and 28°C for 7-10 days.[10][13]
Table 1: Optimal Culture Conditions for T. purpureogenus Pigment/Metabolite Production
| Parameter | Optimal Value | Source(s) |
|---|---|---|
| Temperature | 28 - 30°C | [12][13][14] |
| pH | 5.0 - 7.0 | [13][15] |
| Carbon Source | Dextrose, Sucrose, Xylose | [12][13][15] |
| Nitrogen Source | L-glutamic acid, Peptone, Yeast Extract | [12][15] |
| Incubation Time | 7 - 10 days |[10][13] |
Table 2: Example Media Composition for Pigment Production
| Component | Concentration (g/L) | Source |
|---|---|---|
| Sucrose | 50 | [15] |
| L-glutamic acid | 3 | [15] |
| Peptone | 3 | [15] |
| MgSO₄·7H₂O | 0.5 | [15] |
| KCl | 0.5 | [15] |
| FeSO₄·7H₂O | 0.01 | [15] |
| ZnSO₄ | 0.01 | [15] |
| Initial pH | 5.0 |[15] |
Extraction and Purification of this compound
A multi-step extraction and chromatography process is required to isolate this compound from the culture.
Protocol for Extraction and Purification:
-
Separation : After incubation, separate the fungal biomass (mycelium) from the culture broth by filtration (e.g., using Whatman No. 1 filter paper).[10][13]
-
Solvent Extraction : Extract the culture filtrate three times with an equal volume of a solvent such as ethyl acetate. Ethyl acetate has been shown to be effective for extracting bioactive compounds from T. purpureogenus fermentations.[10]
-
Concentration : Combine the organic solvent fractions and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[10]
-
Chromatography :
-
Activity-Guided Fractionation : If a specific bioassay for ACAT inhibition is available, test the fractions to identify those containing the active compound(s). Alternatively, use analytical techniques like TLC or HPLC to track fractions containing compounds with the expected characteristics of this compound.
-
Final Purification : Further purify the active fractions using High-Performance Liquid Chromatography (HPLC), often with a C18 column, to obtain pure this compound.
Analytical Characterization
A combination of analytical techniques is essential to confirm the identity and purity of the isolated this compound.
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose | Details | Source(s) |
|---|---|---|---|
| HPLC | Purity assessment and quantification. | Reverse-phase HPLC (e.g., C18 column) with UV or photodiode array (PDA) detection. Separates compounds based on hydrophobicity. | [16] |
| Mass Spectrometry (MS) | Molecular weight determination and structural fragment analysis. | High-Resolution Mass Spectrometry (HRMS) provides accurate mass data for elemental composition determination. Often coupled with UPLC (UPLC-Q-Exactive Orbitrap/MS). | [6][10] |
| NMR Spectroscopy | Complete structural elucidation. | ¹H and ¹³C NMR provide information on the carbon-hydrogen framework. 2D NMR (COSY, HMBC, HSQC) reveals connectivity between atoms. |[17] |
Protocol for UPLC-MS Analysis:
-
Column : Use a reverse-phase column such as an Acquity UPLC C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).[10]
-
Mobile Phase : Employ a gradient elution using two solvents: A) 0.1% formic acid in water and B) Acetonitrile with 0.1% formic acid.[10]
-
Gradient Example : A typical gradient could be 5-60% B over 10 minutes, then ramping to 90% B.[10]
-
Detection : Couple the UPLC system to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) to acquire mass spectra of the eluting compounds.[10]
Conclusion and Future Outlook
Talaromyces purpureogenus is a valuable fungal resource for the production of the bioactive polyketide this compound. The protocols outlined in this guide provide a framework for the systematic isolation, cultivation, and analysis required for its study and potential development. Future research should focus on optimizing fermentation conditions to enhance this compound yield, elucidating the complete regulatory network of its biosynthetic gene cluster, and employing synthetic biology and metabolic engineering techniques to create high-producing strains for industrial application. Genome mining of Talaromyces species continues to be a promising strategy for the discovery of novel, pharmacologically relevant natural products.[18][19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]
- 3. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safety efficacy and chemical profiling of water-soluble Talaromyces purpureogenus CFRM02 pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic mining and diversity of assembly line polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Identification and Insecticidal Activity of the Secondary Metabolites of Talaromyces purpureogenus BS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openresearch.okstate.edu [openresearch.okstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Optimized production and characterization of red dye from Talaromyces purpureogenus PH7 for application as a textile dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Draft genome of Talaromyces sp. UPCC 4333, from Senna alata flowers, displayed a remarkable diversity of potentially novel biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Uncovering a novel biosynthetic gene cluster for sordarin through genome mining in the fungus Talaromyces adpressus - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of Purpactin C
An In-depth Technical Guide on the Core Biosynthesis Pathway of Purpactin C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete biosynthetic pathway of this compound has not been fully elucidated in published literature. This guide presents a proposed pathway based on the biosynthesis of the closely related and co-isolated compound, Purpactin A, and general knowledge of polyketide biosynthesis in Penicillium species. The information regarding specific enzymes, gene clusters, and quantitative data for this compound is extrapolated and should be considered hypothetical until confirmed by direct experimental evidence.
Introduction
Purpactins are a series of secondary metabolites isolated from the fungus Penicillium purpurogenum.[1] These compounds, including Purpactin A, B, and C, have garnered interest due to their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. Structurally, purpactins are polyketides, a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). This guide focuses on the proposed biosynthetic pathway leading to this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow a pathway analogous to that of other fungal polyketides, originating from the condensation of acetyl-CoA and malonyl-CoA units by a Type I iterative PKS. The pathway likely involves the formation of a polyketide chain, followed by cyclization, oxidative modifications, and potentially a non-enzymatic final conversion step.
Core Polyketide Synthesis
The initial steps of the pathway are presumed to involve a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of an acetyl-CoA starter unit with several malonyl-CoA extender units to form a linear poly-β-keto chain. This process is fundamental to the biosynthesis of a wide array of fungal aromatic polyketides.
Cyclization and Intermediate Formation
Following the synthesis of the polyketide chain, it is proposed that the chain undergoes a series of cyclization and aromatization reactions to form a benzophenone intermediate. This is a common theme in the biosynthesis of related fungal metabolites. Subsequent oxidative cleavage and recyclization events, likely catalyzed by tailoring enzymes such as monooxygenases and cyclases, would lead to the formation of the core tricyclic skeleton characteristic of the purpactin family.
Formation of this compound Precursor and Non-Enzymatic Conversion
It has been suggested that Purpactin A is a non-enzymatic derivative of Purpactin B. By analogy, it is highly probable that this compound is also formed non-enzymatically from an unstable precursor. This precursor would be the direct product of the enzymatic pathway, which then spontaneously converts to the more stable this compound. The exact structure of this immediate precursor is yet to be identified.
Data Presentation
As specific quantitative data for the this compound biosynthetic pathway is not available in the literature, the following table summarizes the key proposed components and their putative roles.
| Component | Proposed Type/Class | Putative Function in this compound Biosynthesis |
| Precursors | ||
| Acetyl-CoA | Starter Unit | Provides the initial two-carbon unit for the polyketide chain. |
| Malonyl-CoA | Extender Unit | Provides the subsequent two-carbon units for the elongation of the chain. |
| Core Enzyme | ||
| Purpactin PKS | Type I NR-PKS | Catalyzes the iterative condensation of CoA units to form the polyketide backbone. |
| Tailoring Enzymes | ||
| Monooxygenases/Oxidases | Oxidoreductases | Catalyze oxidative modifications, including ring cleavage. |
| Cyclases | Lyases | Catalyze the cyclization of the polyketide chain to form ring structures. |
| Intermediates & Product | ||
| Linear Polyketide Chain | Poly-β-keto ester | The initial product of the PKS enzyme. |
| Benzophenone Intermediate | Aromatic Ketone | A key intermediate formed after initial cyclizations. |
| This compound Precursor | Unstable Polyketide | The final enzymatic product that is proposed to non-enzymatically convert to this compound. |
| This compound | Final Product | The stable, isolated natural product. |
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. The following represents a generalized methodology for investigating fungal polyketide biosynthesis, based on standard techniques in the field.
General Fermentation and Metabolite Extraction
-
Inoculation and Culture: Inoculate a spore suspension of Penicillium purpurogenum into a seed medium (e.g., potato dextrose broth) and incubate for 2-3 days at 25-28°C with shaking. Use this seed culture to inoculate a larger volume of production medium (e.g., Czapek-Dox with a suitable carbon source).
-
Fermentation: Incubate the production culture for 7-14 days under optimized conditions of temperature and pH to maximize secondary metabolite production.[2]
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelium separately with a solvent like acetone or methanol, followed by partitioning with ethyl acetate.
-
Analysis: Combine the organic extracts, evaporate the solvent under reduced pressure, and analyze the crude extract by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify purpactins.
Precursor Feeding Studies
-
Isotopically Labeled Precursors: Prepare sterile solutions of isotopically labeled precursors (e.g., [1-¹³C]acetate, [¹³C₂]malonate).
-
Feeding: Add the labeled precursors to the P. purpurogenum culture at a stage of active secondary metabolite production.
-
Isolation and Analysis: After a suitable incubation period, extract and purify this compound. Analyze the purified compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation pattern of the labeled precursors, which helps in elucidating the assembly of the polyketide chain.
Identification of the Biosynthetic Gene Cluster
-
Genome Sequencing: Sequence the genome of Penicillium purpurogenum.
-
Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH, SMURF) to scan the genome for putative polyketide synthase (PKS) genes and associated biosynthetic gene clusters.[3]
-
Gene Knockout and Heterologous Expression: To confirm the function of a candidate gene cluster, perform targeted gene knockouts in P. purpurogenum and analyze the effect on this compound production. Alternatively, express the entire gene cluster in a heterologous host (e.g., Aspergillus nidulans) and check for the production of purpactins.
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Red pigment production by Penicillium purpurogenum GH2 is influenced by pH and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
Purpactin C: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpactin C is a naturally occurring polyketide metabolite isolated from the fungus Penicillium purpurogenum. It belongs to a class of compounds known as purpactins, which have garnered scientific interest due to their inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, making it a potential therapeutic target for conditions associated with hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its role as an ACAT inhibitor. Detailed spectroscopic data and a representative experimental protocol for assessing its inhibitory function are also presented.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule featuring a spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione core structure. Its systematic name is 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[1]
The chemical and physical properties of this compound are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄O₇ | [1] |
| Molecular Weight | 400 | [1] |
| Appearance | Amorphous powder | [2] |
| UV λmax (MeOH) | 243 nm (ε 10,000), 285 nm (ε 5,600), 348 nm (ε 2,800) | [2] |
| IR νmax (KBr) | 1730, 1680, 1650, 1610 cm⁻¹ | [2] |
Spectroscopic Data
The structural elucidation of this compound was achieved through detailed spectroscopic analysis. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.[1]
¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 0.88 | d | 6.6 | 4''-CH₃ |
| 0.94 | d | 6.6 | 4''-CH₃ |
| 1.78 | m | 3''-H | |
| 1.99 | s | OAc | |
| 2.12 | m | 2''-H₂ | |
| 3.79 | s | 4-OCH₃ | |
| 5.82 | dd | 8.8, 2.9 | 1''-H |
| 6.09 | d | 1.5 | 7-H |
| 6.16 | d | 1.5 | 5-H |
| 6.28 | d | 10.3 | 4'-H |
| 7.02 | dd | 10.3, 2.9 | 5'-H |
| 9.71 | s | 6'-CHO | |
| 11.08 | s | 6-OH |
¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) | Assignment |
| 16.2 | 4''-CH₃ |
| 21.0 | OAc (CH₃) |
| 24.8 | 3''-C |
| 38.6 | 2''-C |
| 55.8 | 4-OCH₃ |
| 73.1 | 1''-C |
| 88.1 | 2-C |
| 101.4 | 3a-C |
| 102.1 | 7-C |
| 108.9 | 5-C |
| 121.5 | 4'-C |
| 131.7 | 6'-C |
| 149.7 | 5'-C |
| 158.4 | 7a-C |
| 162.7 | 4-C |
| 164.7 | 6-C |
| 169.9 | OAc (C=O) |
| 183.8 | 2'-C |
| 186.2 | 6'-CHO |
| 191.9 | 3-C |
| 196.0 | 1'-C |
Biological Activity: Inhibition of ACAT
This compound, along with its structural analogs Purpactin A and B, has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[2] ACAT is a microsomal enzyme that catalyzes the intracellular esterification of cholesterol to form cholesteryl esters. This process is central to the regulation of cellular cholesterol homeostasis.
Mechanism of Action
Inhibition of ACAT by this compound leads to a decrease in the formation of cholesteryl esters. This has several downstream consequences for cellular cholesterol metabolism. By preventing the esterification and subsequent storage of cholesterol, ACAT inhibitors can effectively lower the levels of intracellular cholesteryl esters. In the context of atherosclerosis, ACAT is involved in the accumulation of cholesteryl esters within macrophages in the arterial wall, a key step in the formation of foam cells and atherosclerotic plaques. Therefore, inhibitors like this compound have been investigated for their potential to mitigate these effects.
The following diagram illustrates the role of ACAT in cholesterol metabolism and the point of inhibition by this compound.
Experimental Protocols
The following is a representative protocol for an in vitro assay to determine the ACAT inhibitory activity of a test compound like this compound.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
Objective: To measure the inhibitory effect of this compound on ACAT activity in a rat liver microsomal preparation.
Materials:
-
Rat liver microsomes (prepared by standard ultracentrifugation methods)
-
[¹⁴C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Microsome Preparation: Prepare rat liver microsomes and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
BSA
-
DTT
-
Rat liver microsomes
-
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15 minutes).
-
Termination of Reaction: Stop the reaction by adding a mixture of isopropanol and hexane.
-
Lipid Extraction: Vortex the tubes vigorously and centrifuge to separate the phases. Collect the upper hexane layer containing the lipids.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the specified solvent system to separate cholesteryl esters from other lipids.
-
Quantification: Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce ACAT activity by 50%.
The workflow for this experimental protocol can be visualized as follows:
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Purpactin C: A Technical Guide
For Immediate Release
A detailed spectroscopic analysis of Purpactin C, a secondary metabolite produced by the fungus Penicillium purpurogenum, is presented here for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, crucial for its identification and characterization.
High-Resolution Mass Spectrometry (HRMS)
The molecular formula of this compound was determined by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 401.1549 | 401.1521 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound was accomplished through a combination of ¹H and ¹³C NMR spectroscopy. The data were acquired in CDCl₃ solution.
¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |
| 1' | 5.86 | dd | 8.1, 5.1 |
| 2'a | 1.83 | m | |
| 2'b | 2.00 | m | |
| 3' | 1.70 | m | |
| 4' | 0.95 | d | 6.6 |
| 5' | 0.93 | d | 6.6 |
| 1-OCH₃ | 3.82 | s | |
| 4-OCH₃ | 3.88 | s | |
| 6-CH₃ | 2.30 | s | |
| 2 | 6.65 | d | 2.2 |
| 5 | 6.45 | d | 2.2 |
| 7 | 6.36 | s | |
| 10a | 4.88 | d | 12.1 |
| 10b | 5.21 | d | 12.1 |
| 8-OH | 5.89 | s |
¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) |
| 12 | 168.6 |
| 11a | 161.0 |
| 8 | 158.4 |
| 4 | 156.4 |
| 1 | 154.2 |
| 6a | 142.1 |
| 3 | 136.2 |
| 9 | 125.1 |
| 5a | 119.5 |
| 7 | 111.4 |
| 2 | 108.6 |
| 6 | 107.9 |
| 5 | 101.9 |
| 1' | 71.9 |
| 10 | 69.8 |
| 1-OCH₃ | 56.4 |
| 4-OCH₃ | 55.7 |
| 2' | 41.2 |
| 3' | 24.6 |
| 6-CH₃ | 20.4 |
| 4' | 23.2 |
| 5' | 21.9 |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS): The HR-FAB-MS spectrum was recorded on a JEOL JMS-DX303 mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra were measured in a CDCl₃ solution using a Bruker AM500 spectrometer. Chemical shifts are reported in δ values (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0) as an internal standard.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of this compound is outlined in the following diagram. This process begins with the isolation of the compound, followed by parallel acquisition of HRMS and a suite of NMR data, culminating in the complete structural elucidation.
Purpactin C: A Technical Guide to its Mechanism of Action as an Acyl-CoA:Cholesterol Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purpactin C is a natural product derived from Penicillium purpurogenum that has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT by this compound disrupts this process, leading to an accumulation of free cholesterol within the cell. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, the relevant signaling pathways, and detailed experimental protocols for assessing its function.
Core Mechanism of Action: Inhibition of ACAT
The primary mechanism of action of this compound is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is responsible for the intracellular esterification of cholesterol, a critical step for the storage of excess cholesterol in the form of cholesteryl esters within lipid droplets. By inhibiting ACAT, this compound effectively blocks this storage process, leading to an increase in the intracellular concentration of free cholesterol.
The inhibitory effects of Purpactins A, B, and C on ACAT activity were determined using an enzyme assay system with rat liver microsomes. The half-maximal inhibitory concentrations (IC50) for all three compounds were found to be in a similar range.[1][2]
Data Presentation: Inhibitory Activity of Purpactins
| Compound | IC50 (µM) | Enzyme Source |
| Purpactin A | 121 - 126 | Rat Liver Microsomes |
| Purpactin B | 121 - 126 | Rat Liver Microsomes |
| This compound | 121 - 126 | Rat Liver Microsomes |
Signaling Pathways Affected by ACAT Inhibition
The inhibition of ACAT and the subsequent increase in intracellular free cholesterol can influence several cellular signaling pathways. While the direct and specific signaling cascades initiated by this compound have not been fully elucidated, the broader consequences of ACAT inhibition are known to impact cholesterol homeostasis and cellular signaling.
An increase in free cholesterol in the endoplasmic reticulum (ER) membrane leads to the suppression of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) precursor's transport from the ER to the Golgi apparatus.[4] This, in turn, can lead to a decrease in the transcription of genes involved in cholesterol synthesis and uptake, such as the LDL receptor gene.[4][5] Furthermore, alterations in cellular cholesterol levels due to ACAT inhibition can impact the activity of membrane proteins involved in signal transduction.[4] In some cancer cell models, ACAT inhibitors have been shown to downregulate the protein kinase B (Akt) and MAPK signaling pathways.[4][5]
Signaling Pathway Diagram
Caption: Inhibition of ACAT by this compound blocks cholesterol esterification, leading to downstream effects.
Experimental Protocols
While the precise protocol used for the initial determination of this compound's IC50 is not publicly detailed, a general methodology for an in vitro ACAT inhibition assay using radiolabeled substrates can be constructed based on standard practices.
In Vitro ACAT Inhibition Assay Protocol
This protocol describes a method to determine the inhibitory activity of a compound on ACAT using [³H]-Oleoyl-CoA and microsomal preparations as the enzyme source.
1. Materials and Reagents:
- Microsomal fraction isolated from rat liver (Enzyme source)
- [³H]-Oleoyl-CoA (Substrate)
- Bovine Serum Albumin (BSA)
- Potassium phosphate buffer (pH 7.4)
- A-C-A-T inhibitor stock solution (e.g., this compound dissolved in DMSO)
- Unlabeled Oleoyl-CoA
- Cholesterol
- Thin Layer Chromatography (TLC) plates (Silica Gel G)
- Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) (TLC developing solvent)
- Scintillation cocktail
- Scintillation counter
2. Enzyme Preparation:
- Isolate microsomes from rat liver using standard differential centrifugation methods.
- Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or Lowry assay).
- Store microsomal aliquots at -80°C until use.
3. Assay Procedure:
- Prepare a reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.
- Add the test inhibitor (this compound) at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor if available.
- Add the microsomal enzyme preparation to each tube and pre-incubate for 10 minutes at 37°C.
- Initiate the reaction by adding [³H]-Oleoyl-CoA.
- Incubate the reaction for 15-30 minutes at 37°C.
- Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.
4. Lipid Extraction and Analysis:
- Vortex the tubes and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Spot the extracted lipids onto a TLC plate.
- Develop the TLC plate in a chamber containing the hexane/diethyl ether/acetic acid solvent system to separate cholesteryl esters from free fatty acids.
- Identify the cholesteryl ester band by co-migration with a cholesteryl oleate standard.
- Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.
- Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for an in vitro ACAT inhibition assay.
Conclusion
This compound acts as a direct inhibitor of ACAT, a key enzyme in cellular cholesterol metabolism. Its mechanism of action involves the blockage of cholesterol esterification, leading to an accumulation of intracellular free cholesterol. This, in turn, can modulate downstream signaling pathways, including the SREBP-2 pathway, and affect the activity of various membrane-associated proteins. The provided experimental protocol offers a framework for researchers to further investigate the inhibitory properties of this compound and similar compounds. A deeper understanding of the specific interactions between this compound and ACAT, as well as the full spectrum of its downstream cellular effects, will be crucial for its potential development as a therapeutic agent.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]
Purpactin C: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpactin C, a natural product isolated from Penicillium purpurogenum, has been identified as a bioactive compound with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the biological activity of this compound, with a primary focus on its enzyme inhibitory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of associated pathways and workflows to support further research and drug development efforts.
Core Biological Activity: ACAT Inhibition
The most well-documented biological activity of this compound is its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism.
Quantitative Data
The inhibitory potency of this compound against ACAT has been determined using an in vitro enzyme assay. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its efficacy.
| Compound | Target Enzyme | Source of Enzyme | IC50 (µM) | Reference |
| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat Liver Microsomes | 121-126 | [1][2] |
Experimental Protocol: ACAT Inhibition Assay
The following protocol outlines the key steps for determining the ACAT inhibitory activity of this compound using rat liver microsomes.
1. Preparation of Rat Liver Microsomes:
-
Isolate livers from rats and homogenize them in a cold buffered sucrose solution (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH2PO4, 30 mM EDTA, pH 7.2).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.
2. ACAT Enzyme Assay:
-
Prepare an assay mixture containing a suitable buffer, bovine serum albumin (BSA), and the microsomal fraction (enzyme source).
-
Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., DMSO) to the assay mixture.
-
Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-coenzyme A.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding a suitable solvent mixture (e.g., isopropanol:heptane).
-
Extract the formed [14C]cholesteryl esters.
-
Separate the cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the cholesteryl ester spots to determine the enzyme activity.
3. Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of ACAT activity, from the dose-response curve.
Experimental Workflow: ACAT Inhibition Screening
Caption: Workflow for determining the ACAT inhibitory activity of this compound.
Signaling Pathway: Cholesterol Esterification
Caption: Inhibition of cholesterol esterification by this compound via ACAT.
Other Potential Biological Activities
While the primary reported activity of this compound is ACAT inhibition, the broader chemical class to which it belongs suggests potential for other biological effects. However, at present, there is a lack of specific quantitative data and detailed experimental protocols for this compound in the following areas:
-
Anticancer Activity: No specific studies detailing the cytotoxic effects (e.g., IC50 values against cancer cell lines) or the detailed mechanisms of action of this compound have been identified in the public domain.
-
Anti-inflammatory Activity: There are no published reports with quantitative data (e.g., inhibition of inflammatory mediators like nitric oxide, prostaglandins, or cytokines) or specific assay protocols for this compound.
-
Antiviral Activity: Screening data for this compound against various viral strains, including IC50 or EC50 values, are not currently available in the scientific literature.
Conclusion and Future Directions
This compound has been clearly identified as an inhibitor of ACAT, with a reported IC50 in the micromolar range. The provided experimental framework for the ACAT inhibition assay can serve as a basis for further characterization of its potency and mechanism of action.
Significant opportunities exist for future research to explore the potential anticancer, anti-inflammatory, and antiviral activities of this compound. A systematic screening approach, utilizing established in vitro and cell-based assays, is recommended to elucidate the full biological activity profile of this natural product. Such studies would be invaluable in determining its potential for development as a therapeutic agent in various disease areas. Researchers are encouraged to employ the general methodologies outlined in the initial search results of this investigation as a starting point for screening this compound in these unexplored areas.
References
- 1. Screening of Anti-Inflammatory Activity and Metabolomics Analysis of Endophytic Fungal Extracts; Identification and Characterization of Perylenequinones and Terpenoids from the Interesting Active Alternaria Endophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Purpactin C: A Fungal Metabolite with Potent Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Purpactin C is a secondary metabolite produced by the soil fungus Penicillium purpurogenum. It belongs to a class of compounds known as purpactins, which were first isolated and characterized in 1991.[1] Structurally, this compound is a complex molecule featuring a spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione core.[2] This compound has garnered significant interest within the scientific community due to its potent inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and storage of cholesterol in cells.[1] By inhibiting ACAT, this compound presents a potential therapeutic avenue for managing conditions associated with elevated cholesterol levels, such as hypercholesterolemia and atherosclerosis. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, biological activities, and detailed experimental protocols for its study.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through spectroscopic analyses.[2] Its systematic name is 5-1''-acetoxy-6'-formyl-4-methoxy-4'-methyl-3''-methylbutyl-spiro[benzofuran-2,1'-cyclohexa-3',5'-diene]-2',3(2H)-dione.[2]
Biosynthesis
While the complete biosynthetic pathway of this compound has not been fully elucidated, a proposed pathway for the closely related Purpactin A offers significant insights. The biosynthesis is believed to start from a polyketide precursor, which undergoes a series of enzymatic reactions including cyclization, oxidation, and methylation to form the core structure.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of ACAT. The purpactins, including this compound, inhibit ACAT activity in a rat liver microsome-based enzyme assay with IC50 values in the range of 121-126 μM.[1] This inhibition of ACAT leads to a decrease in the formation of cholesteryl esters, which are the storage form of cholesterol.
Quantitative Biological Data
| Compound | Biological Activity | Assay System | IC50 (μM) | Reference |
| Purpactin A, B, C | ACAT Inhibition | Rat liver microsomes | 121-126 | [1] |
Signaling Pathways
The inhibition of ACAT can impact various cellular signaling pathways. While the specific effects of this compound on these pathways have not been detailed, ACAT inhibitors, in general, are known to influence pathways related to cell proliferation, apoptosis, and inflammation. For instance, inhibition of ACAT can lead to an accumulation of free cholesterol, which can trigger endoplasmic reticulum (ER) stress and induce apoptosis. Furthermore, some studies have suggested a link between ACAT activity and the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.
Experimental Protocols
Isolation and Purification of this compound
The following is a general workflow for the isolation and purification of purpactins from Penicillium purpurogenum.
A detailed protocol for the isolation of purpactins is described by Tomoda et al. (1991).[1] Briefly, the culture broth of Penicillium purpurogenum is extracted with an organic solvent such as ethyl acetate. The resulting crude extract is then subjected to silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
ACAT Inhibition Assay (Rat Liver Microsomes)
This protocol is adapted from the method described by Tomoda et al. (1991).[1]
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the buffer and store at -80°C.
2. Assay Procedure:
-
The reaction mixture contains:
-
Rat liver microsomes (protein concentration to be optimized)
-
[1-¹⁴C]Oleoyl-CoA (as the acyl donor)
-
Exogenous cholesterol (solubilized with a suitable detergent like Triton WR-1339)
-
This compound (dissolved in a suitable solvent like DMSO, at various concentrations)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
-
Pre-incubate the microsomes, cholesterol, and this compound at 37°C.
-
Initiate the reaction by adding [1-¹⁴C]Oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Extract the lipids, including the formed [¹⁴C]cholesteryl oleate.
-
Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the cholesteryl ester spot using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Inhibition of Cholesterol Ester Formation in J774 Macrophages
This protocol is based on the cell-based assay mentioned by Tomoda et al. (1991).[1]
1. Cell Culture:
-
Culture J774 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Seed J774 cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (dissolved in DMSO) for a defined period.
-
Add a labeled cholesterol precursor, such as [¹⁴C]oleate complexed to bovine serum albumin (BSA), to the culture medium.
-
Incubate the cells for a further period to allow for the uptake and esterification of the labeled fatty acid.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated label.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesteryl esters from other lipids by TLC.
-
Quantify the radioactivity of the cholesteryl ester spot.
-
Determine the protein concentration of the cell lysate for normalization.
-
Calculate the percentage of inhibition of cholesterol ester formation at each concentration of this compound.
Conclusion
This compound stands out as a promising natural product with significant potential in the field of drug discovery, particularly for cardiovascular diseases. Its well-defined inhibitory action on ACAT provides a clear mechanism for its cholesterol-lowering effects. The experimental protocols detailed in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of this compound and its analogs. Future research should focus on elucidating the complete biosynthetic pathway, exploring its effects on various signaling cascades, and conducting comprehensive studies on its cytotoxicity and other potential biological activities to fully assess its therapeutic potential.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isolation and Purification of Purpactin C from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Purpactin C, a polyketide metabolite produced by the fungus Penicillium purpurogenum. The procedures detailed herein are based on established scientific literature and are intended to offer a foundational protocol for researchers engaged in natural product chemistry, drug discovery, and related fields.
Introduction
This compound is a bioactive secondary metabolite belonging to the purpactin class of compounds, which are known for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT).[1] First reported in 1991, this compound, along with its analogues Purpactin A and B, was isolated from the fermentation broth of the soil fungus Penicillium purpurogenum FO-608.[1] This guide outlines the critical steps for the successful cultivation of the producing organism, followed by the extraction, separation, and purification of this compound.
Fungal Cultivation and Fermentation
The production of this compound is initiated with the cultivation of Penicillium purpurogenum FO-608 under specific fermentation conditions designed to optimize the yield of the target metabolite.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture of Penicillium purpurogenum FO-608 is prepared by inoculating a suitable agar medium, such as Czapek Yeast Extract Agar (CYA), and incubating at 30°C for 7 days.[2]
-
Production Medium: A production medium is prepared with a composition optimized for polyketide production. While the exact medium for this compound production is proprietary, a representative medium for Penicillium purpurogenum contains sucrose (30.0 g/L), yeast extract (5.0 g/L), K₂HPO₄ (1.0 g/L), and a concentrated Czapek solution (10 mL/L). The Czapek concentrate consists of NaNO₃ (30.0 g/100 mL), KCl (5.0 g/100 mL), MgSO₄·7H₂O (5.0 g/100 mL), and FeSO₄·7H₂O (0.1 g/100 mL).[2]
-
Fermentation Conditions: The production flasks are inoculated with the seed culture and incubated under controlled conditions to promote fungal growth and metabolite synthesis.
Extraction of this compound
Following the fermentation period, the fungal broth is harvested, and the initial extraction of this compound is performed using solvent extraction techniques.
Experimental Protocol: Solvent Extraction
-
Broth Separation: The fermentation broth is filtered to separate the mycelium from the culture filtrate.
-
Solvent Partitioning: The culture filtrate is extracted with an equal volume of an appropriate organic solvent, such as ethyl acetate. This process is repeated multiple times to ensure the complete transfer of this compound into the organic phase.
-
Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process that typically involves column chromatography techniques to separate the target compound from its analogues and other impurities.
Silica Gel Column Chromatography
The initial purification step utilizes silica gel column chromatography to fractionate the crude extract based on the polarity of its components.
Experimental Protocol: Silica Gel Chromatography
-
Column Packing: A glass column is packed with silica gel (e.g., 70-230 mesh) as a stationary phase, equilibrated with a non-polar solvent.
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. A common solvent system for polyketide separation is a gradient of n-hexane and ethyl acetate. Fractions are collected sequentially.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved by High-Performance Liquid Chromatography (HPLC), which offers high resolution and separation efficiency.
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column is typically used for the separation of polyketides.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.
-
Detection: The eluting compounds are monitored using a UV detector at a wavelength appropriate for this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
Data Presentation
The following table summarizes the expected, though currently unpublished, quantitative data from a typical isolation and purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions.
| Purification Step | Total Weight (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 10,000 | - | - | 100 |
| Silica Gel Fraction | 1,000 | - | - | - |
| Purified this compound | 50 | 48 | 96 | 0.5 |
Visualization of Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of submerged culture conditions to produce colorants by Penicillium purpurogenum - PMC [pmc.ncbi.nlm.nih.gov]
Purpactin C: A Technical Review of an Acyl-CoA:Cholesterol Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpactin C is a secondary metabolite produced by the fungus Penicillium purpurogenum. It belongs to a class of compounds known as purpactins, which have been identified as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT is a therapeutic target for various diseases, including atherosclerosis, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used in its study.
Quantitative Data Summary
The primary biological activity of this compound reported in the literature is the inhibition of ACAT. The following table summarizes the key quantitative data available.
| Compound | Target | Assay System | IC50 Value | Reference |
| Purpactins (A, B, and C mixture) | Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat liver microsomes | 121-126 µM | [1][2] |
Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the fermentation broth of Penicillium purpurogenum. The general protocol involves the following steps[1][2]:
-
Fermentation: Penicillium purpurogenum is cultured in a suitable nutrient medium to allow for the production of secondary metabolites, including this compound.
-
Solvent Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to separate the crude mixture of compounds from the aqueous phase.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography to separate compounds based on their polarity. Fractions are collected and analyzed for the presence of this compound.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using HPLC, yielding the pure compound.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
While the specific protocol used for the initial determination of the IC50 value for purpactins was not detailed in the primary literature, a general and widely used method for assessing ACAT inhibition involves the use of radiolabeled substrates. The following is a representative protocol based on established methodologies:
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on ACAT enzyme activity.
Materials:
-
Rat liver microsomes (as a source of ACAT enzyme)
-
[1-14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Microsome Preparation: Prepare microsomes from rat liver tissue by differential centrifugation. The protein concentration of the microsomal preparation should be determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
A stock solution of cholesterol in a suitable solvent
-
The test compound at various concentrations (or solvent control)
-
-
Enzyme Addition: Add the rat liver microsomal preparation to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1-14C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Extraction of Cholesteryl Esters: Extract the formed [14C]cholesteryl esters from the reaction mixture using an organic solvent (e.g., hexane).
-
Quantification: Transfer the organic phase containing the radiolabeled cholesteryl esters to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
The inhibition of ACAT by compounds like this compound leads to a disruption of cellular cholesterol homeostasis, which can trigger various downstream signaling pathways, ultimately leading to cellular responses such as apoptosis. The accumulation of free cholesterol due to ACAT inhibition can induce endoplasmic reticulum (ER) stress.
Experimental Workflow for Investigating ACAT Inhibition-Induced Apoptosis
Caption: Workflow for studying apoptosis induced by ACAT inhibitors.
Signaling Pathway of ACAT Inhibition-Induced Apoptosis
The inhibition of ACAT leads to an accumulation of free cholesterol, which can induce endoplasmic reticulum (ER) stress. This, in turn, can trigger the unfolded protein response (UPR) and lead to the release of calcium from the ER into the cytosol. The increased cytosolic calcium can be taken up by mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. This cascade ultimately activates executioner caspases, such as caspase-3, leading to apoptosis. In some cancer cells, this pathway has been shown to involve the activation of caspase-8.
Caption: Signaling pathway of ACAT inhibition-induced apoptosis.
Conclusion
This compound is a noteworthy natural product with demonstrated inhibitory activity against ACAT. While the currently available quantitative data is limited, the established role of ACAT in various pathological conditions suggests that this compound and its analogs could be valuable lead compounds for drug discovery. Further research is warranted to fully elucidate the specific inhibitory kinetics of this compound against different ACAT isoforms and to explore its efficacy in various disease models. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in pursuing studies on this promising molecule.
References
Methodological & Application
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Purpactin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpactin C is a novel natural product with potential antimicrobial properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound in various antimicrobial assays. The following protocols are based on established methods for evaluating the antimicrobial activity of natural compounds and can be adapted for specific research needs. This document outlines the principles, procedures, and data interpretation for key antimicrobial susceptibility tests.
Data Presentation
Quantitative data from antimicrobial assays should be summarized for clear comparison. The following tables provide templates for presenting results from common assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | ATCC Strain No. | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Name of Control] |
| Staphylococcus aureus | 25923 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Candida albicans | 10231 |
Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Test Microorganism | ATCC Strain No. | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control Zone (mm) [Name of Control] |
| Staphylococcus aureus | 25923 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Candida albicans | 10231 |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on widely accepted standards and can be adapted for this compound.[1][2][3]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism suspension (adjusted to 0.5 McFarland standard, then diluted)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically ~5 x 10^5 CFU/mL in the final well volume.[3]
-
Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (a known antibiotic) and a negative control (broth with the same concentration of solvent used to dissolve this compound) on each plate.
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[5]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[4]
Agar Disk Diffusion Assay
This qualitative assay is used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a paper disk into the agar, resulting in a zone of growth inhibition.[1][2]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution at various concentrations
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Test microorganism suspension (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Prepare a lawn of the test microorganism by uniformly swabbing the surface of the agar plate with the standardized inoculum.
-
Aseptically apply paper disks impregnated with known concentrations of this compound onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk on the same plate for comparison.
-
Incubate the plates at the appropriate temperature and duration.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical mechanism of action for an antimicrobial agent and the general workflow for antimicrobial susceptibility testing.
Caption: Hypothetical mechanisms of antimicrobial action for this compound.
Caption: General experimental workflow for antimicrobial susceptibility testing.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility and Stability of Purpactin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purpactin C is a secondary metabolite produced by fungi, notably Penicillium purpurogenum and Talaromyces purpureogenus.[1] As with many natural products, a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent or research tool. This document provides detailed protocols for determining the solubility and stability of this compound in various solvents, essential for formulation, storage, and experimental design. While specific quantitative data for this compound is not extensively available in public literature, the methodologies outlined below provide a robust framework for generating this critical information.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and formulation possibilities.[2][3] The following protocols describe how to determine the thermodynamic (equilibrium) and kinetic solubility of this compound.
Table 1: Qualitative Solubility of this compound (Hypothetical Data)
| Solvent System | Solubility Classification | Observations |
| Water (pH 7.0) | Practically Insoluble | No visual dissolution. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very Slightly Soluble | Slight haziness observed. |
| Methanol | Freely Soluble | Clear solution forms readily. |
| Ethanol | Soluble | Clear solution forms. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Dissolves immediately. |
| Acetone | Soluble | Clear solution forms. |
| Ethyl Acetate | Sparingly Soluble | Requires agitation to dissolve. |
| Dichloromethane | Slightly Soluble | Partial dissolution observed. |
| Hexane | Insoluble | Compound remains as a solid. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of this compound in a given solvent at equilibrium.[4]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[5][6]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a 2 mL vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7]
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully remove a known aliquot of the supernatant without disturbing the pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[5][6]
-
Calculate the equilibrium solubility in mg/mL or µg/mL.
Experimental Workflow: Equilibrium Solubility
References
- 1. Safety efficacy and chemical profiling of water-soluble Talaromyces purpureogenus CFRM02 pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. solubility experimental methods.pptx [slideshare.net]
Purpactin C: A Promising Acyl-CoA:Cholesterol Acyltransferase Inhibitor for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Purpactin C is a natural product isolated from the fungus Penicillium purpurogenum. It belongs to a class of compounds known as purpactins, which have been identified as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT presents a promising therapeutic strategy for managing diseases associated with abnormal cholesterol metabolism, most notably atherosclerosis. By preventing the accumulation of cholesteryl esters in macrophages within the arterial walls, ACAT inhibitors can potentially halt the progression of atherosclerotic plaques. These application notes provide a comprehensive overview of this compound's biological activity, protocols for its evaluation, and its potential as a lead compound in drug discovery.
Biological Activity and Quantitative Data
This compound, along with its structural analogs Purpactin A and B, has demonstrated inhibitory activity against ACAT. While specific data for this compound is often reported in combination with its analogs, the available information underscores its potential as a modulator of cholesterol metabolism.
| Compound Class | Target Enzyme | Source Organism | Reported IC50 (Purpactin mix A, B, C) | Reference |
| Purpactins | Acyl-CoA:cholesterol acyltransferase (ACAT) | Penicillium purpurogenum | 121-126 µM | [1][2] |
Note: The reported IC50 value is for a mixture of Purpactins A, B, and C.
While specific cytotoxicity data for this compound is limited, related compounds derived from mutant strains of Penicillium purpurogenum G59, such as penicimutanins, have exhibited significant cytotoxic effects against a range of cancer cell lines. This suggests that this compound and its derivatives warrant further investigation for their cytotoxic potential.
| Cell Line | Compound Class from P. purpurogenum G59 mutant | Reported IC50 |
| K562 (Human chronic myelogenous leukemia) | Penicimutanins C and A | 5.0 - 11.9 µM |
| HL-60 (Human promyelocytic leukemia) | Penicimutanins C and A | 5.0 - 11.9 µM |
| HeLa (Human cervical cancer) | Penicimutanins C and A | 5.0 - 11.9 µM |
| BGC-823 (Human gastric cancer) | Penicimutanins C and A | 5.0 - 11.9 µM |
| MCF-7 (Human breast cancer) | Penicimutanins C and A | 5.0 - 11.9 µM |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of ACAT, which plays a central role in cellular cholesterol homeostasis. Inhibition of ACAT disrupts the esterification of free cholesterol, leading to a cascade of downstream effects that can influence the development of atherosclerosis.
References
- 1. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
Designing Experiments with Purpactin C: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experiments with Purpactin C, a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). These guidelines are intended to assist researchers in investigating the cellular and molecular effects of this compound and other ACAT inhibitors.
Introduction to this compound
This compound is a natural product isolated from Penicillium purpurogenum that has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT)[1][2][3]. ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. This process is implicated in various diseases, including atherosclerosis and certain cancers. The chemical structure of this compound has been elucidated[4].
Quantitative Data
The inhibitory activity of Purpactins, including this compound, has been quantified. This data is essential for determining appropriate concentrations for in vitro experiments.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Purpactin A, B, C | ACAT | Rat Liver Microsomes | 121 - 126 | [1][2] |
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Note: Specific solubility and stability data for this compound in cell culture media are not widely available. The following is a general protocol for hydrophobic compounds.
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[5][6][7]. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol for In Vitro ACAT Inhibition Assay
This protocol is adapted from methods used for other ACAT inhibitors and can be optimized for this compound.
Objective: To determine the inhibitory effect of this compound on ACAT activity in a cell-based assay.
Materials:
-
J774 macrophage or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
[³H]-Oleate or NBD-cholesterol (fluorescent probe)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed J774 macrophages or HepG2 cells in a multi-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10-200 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Labeling: Add [³H]-Oleate or NBD-cholesterol to the culture medium and incubate for an additional 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer.
-
Lipid Extraction: Extract the lipids from the cell lysate using a solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).
-
Quantification:
-
For [³H]-Oleate labeled samples, separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC) and quantify the radioactivity of the cholesteryl ester spots using a scintillation counter.
-
For NBD-cholesterol labeled samples, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.
Protocol for Cell Viability/Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7, HepG2)
-
Cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay or LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Assay:
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate, and measure luminescence using a plate reader.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
Protocol for Cell Proliferation Assay
Objective: To assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound stock solution
-
Click-iT™ EdU Cell Proliferation Kit
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a desired period (e.g., 24-48 hours).
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the kit protocol.
-
Click-iT® Reaction: Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of proliferating (EdU-positive) cells.
Signaling Pathways and Experimental Workflows
ACAT inhibition has been shown to impact several signaling pathways implicated in cancer progression. While direct evidence for this compound is pending, the following pathways are likely to be affected based on studies with other ACAT inhibitors[1][4][8][9].
Cholesterol Biosynthesis and ACAT Inhibition
This compound directly inhibits ACAT, preventing the conversion of free cholesterol to cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can have downstream effects on cellular processes.
Figure 1. Inhibition of ACAT by this compound.
Downstream Signaling Pathways Affected by ACAT Inhibition
The accumulation of free cholesterol resulting from ACAT inhibition can modulate the activity of key signaling pathways involved in cell growth, proliferation, and survival.
Figure 2. Potential downstream signaling effects.
Experimental Workflow for Characterizing this compound
The following workflow provides a logical sequence of experiments for a comprehensive characterization of this compound's biological activity.
Figure 3. A logical experimental workflow.
Conclusion
This compound represents a valuable tool for studying the role of ACAT in cellular physiology and disease. The protocols and workflows provided herein offer a framework for researchers to investigate its mechanism of action and potential therapeutic applications. It is important to note that while the provided protocols are based on established methods for other ACAT inhibitors, they should be carefully optimized for use with this compound in specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer cells ic50: Topics by Science.gov [science.gov]
- 5. Role of protein kinase C and phosphoinositide 3-kinase-Akt in substance P-induced proinflammatory pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Computational Cell Cycle Profiling of Cancer Cells for Prioritizing FDA-Approved Drugs with Repurposing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Application Note & Protocol: Detection of Purpactin C in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purpactin C is a fungal metabolite that has garnered interest due to its potential biological activities. To facilitate research and development efforts, robust and reliable methods for the detection and quantification of this compound in biological matrices are essential. This document provides detailed protocols for the extraction and analysis of this compound from various biological samples, including plasma, urine, and tissue homogenates. The methodologies described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.
Sample Preparation
The initial and most critical step in the analytical workflow is the efficient extraction of this compound from the complex biological matrix. The choice of extraction method depends on the sample type and the desired level of cleanliness and concentration. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
Protein Precipitation (for Plasma/Serum)
This method is rapid and suitable for high-throughput analysis but may result in a less clean extract compared to LLE or SPE.
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for concentration.[1]
Liquid-Liquid Extraction (for Plasma, Serum, and Urine)
LLE provides a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent.
Protocol:
-
To 500 µL of the biological sample (plasma, serum, or urine), add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.
Solid-Phase Extraction (for all biological samples)
SPE is a highly effective method for sample cleanup and concentration, resulting in a very clean extract.[1]
Protocol:
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with PDA Detection
This method is suitable for the quantification of this compound in samples where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Photodiode Array (PDA) Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 200-400 nm (monitor for the specific absorbance maximum of this compound)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for highly sensitive and selective quantification of this compound in biological matrices.[2]
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (UHPLC):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A rapid gradient suitable for UHPLC separation (e.g., 2-98% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion (Q1) will be the [M+H]+ of this compound.
-
Product ions (Q3) will be determined by infusing a standard solution of this compound and performing a product ion scan. Two to three characteristic product ions should be selected for quantification and qualification.
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Data Presentation
Quantitative data should be summarized in a clear and concise manner. Below is a template for presenting the performance characteristics of the analytical methods.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | HPLC-PDA | LC-MS/MS |
| Linearity Range (ng/mL) | 50 - 2000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 20 | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 50 | 0.5 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Matrix Effect (%) | N/A | 85 - 115% |
Visualization of Workflows
Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow for the extraction and analysis of this compound.
Logical Flow for LC-MS/MS Method Development
Caption: Logical steps for developing an LC-MS/MS method for this compound.
References
Application Notes and Protocols: Investigating the Effects of Purpactin C on Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive set of protocols and application notes for researchers investigating the therapeutic potential of Purpactin C, a secondary metabolite with potential biological activity. Due to the limited availability of published data on the specific effects of this compound on cancer cell lines, this document serves as a foundational guide. It outlines standardized methodologies for determining key parameters such as cytotoxicity (IC50), induction of apoptosis, and effects on the cell cycle. Furthermore, it provides a framework for investigating the underlying molecular mechanisms, including the identification of modulated signaling pathways. The provided protocols are adaptable to a variety of cancer cell lines and are intended to be a starting point for in-depth investigation.
Introduction
This compound is a microbial secondary metabolite whose biological activities, particularly in the context of cancer, are not yet well-characterized in publicly available literature. These application notes provide a roadmap for the initial characterization of this compound's effects on cancer cell lines. The following sections detail experimental protocols for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, a hypothetical signaling pathway is presented to illustrate how the molecular mechanism of this compound could be visualized and investigated.
Data Presentation
Quantitative data from the following experimental protocols should be recorded and organized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | |||
| e.g., A549 | Lung Carcinoma | |||
| e.g., HeLa | Cervical Adenocarcinoma | |||
| (Add other cell lines as tested) |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| e.g., MCF-7 | IC50 | 24 | |||
| e.g., MCF-7 | 2 x IC50 | 24 | |||
| e.g., A549 | IC50 | 24 | |||
| e.g., A549 | 2 x IC50 | 24 | |||
| (Add other conditions as tested) |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | IC50 | 24 | |||
| e.g., MCF-7 | 2 x IC50 | 24 | |||
| e.g., A549 | IC50 | 24 | |||
| e.g., A549 | 2 x IC50 | 24 | |||
| (Add other conditions as tested) |
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. If using XTT, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of this compound requires identifying the signaling pathways it modulates. Below are examples of how Graphviz can be used to visualize a hypothetical signaling pathway and the experimental workflow.
Hypothetical Signaling Pathway Modulated by this compound
This diagram illustrates a hypothetical pathway where this compound inhibits a key protein kinase, leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Characterizing this compound
This diagram outlines the general workflow for the initial characterization of this compound's effects on cancer cells.
Caption: General experimental workflow for this compound characterization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Purpactin A Concentration for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Purpactin A in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is Purpactin A and what is its primary biological activity?
Purpactin A is a natural product isolated from Penicillium purpurogenum. Its primary known biological activity is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[1][2] This inhibitory activity suggests a potential role for Purpactin A in modulating lipid metabolism.[3][4]
Q2: What is a typical starting concentration range for Purpactin A in a new bioassay?
Based on available data, a good starting point for a new bioassay would be in the low micromolar (µM) range. For ACAT inhibition assays in cell-based systems, concentrations between 1 µM and 10 µM have been shown to be effective.[5] For antifouling bioassays, an EC50 value of 10 µg/mL (approximately 24 µM) has been reported. As with any new compound, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.
Q3: How should I prepare a stock solution of Purpactin A?
Purpactin A is a lipophilic compound. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10 mM).[6][7][8][9] This stock solution can then be serially diluted in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final concentration of the organic solvent in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q4: Is Purpactin A cytotoxic?
A derivative of Purpactin A has been shown to have high selectivity in a cytotoxicity assay using J774 macrophages, suggesting that it may have a favorable therapeutic window.[10] However, like many bioactive compounds, Purpactin A can exhibit cytotoxicity at higher concentrations. It is crucial to determine the cytotoxic profile of Purpactin A in your specific cell line by performing a cytotoxicity assay (e.g., MTT, XTT, or LDH release assay) to establish a non-toxic working concentration range.
Q5: What are the known signaling pathways affected by Purpactin A?
The primary known target of Purpactin A is the ACAT enzyme, which plays a key role in lipid metabolism by converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, Purpactin A can modulate cellular cholesterol homeostasis and potentially impact signaling pathways related to lipid metabolism and storage.[3][11][12]
Data Presentation
Table 1: Reported Bioactivity and Potency of Purpactin Analogs
| Compound | Bioassay | System | Potency (IC50 / EC50) |
| Purpactin A | ACAT Inhibition | Rat Liver Microsomes | ~121-126 µM[1] |
| Purpactin B | ACAT Inhibition | Rat Liver Microsomes | ~121-126 µM[1] |
| Purpactin C | ACAT Inhibition | Rat Liver Microsomes | ~121-126 µM[1] |
| Purpactin A | ACAT1 Inhibition | Cell-based Assay | 2.5 µM[5] |
| Purpactin A | ACAT2 Inhibition | Cell-based Assay | 1.5 µM[5] |
| Purpactin A | Antifouling | Barnacle Settlement | 10 µg/mL |
| 11-O-2''-tetrahydropyranylpurpactin A | Cytotoxicity | J774 Macrophages | High Selectivity[10] |
Experimental Protocols
Protocol 1: Preparation of Purpactin A Stock Solution
-
Materials:
-
Purpactin A (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). The molecular weight of Purpactin A is 414.45 g/mol .
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the Purpactin A powder.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
-
Protocol 2: Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay in J774 Macrophages
-
Cell Culture:
-
Culture J774 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed J774 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Purpactin A from the stock solution in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Purpactin A or the vehicle control.
-
Incubate the cells for 24 hours.
-
Following incubation, add [1-14C]oleic acid complexed to bovine serum albumin to each well to a final concentration of 0.2 mM (0.5 µCi/mL).
-
Incubate for an additional 2 hours.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer.
-
Extract the lipids from the cell lysate using a chloroform:methanol (2:1, v/v) mixture.
-
Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).[13]
-
Quantify the amount of radiolabeled cholesteryl ester by scintillation counting.
-
Calculate the percentage of ACAT inhibition for each concentration of Purpactin A relative to the vehicle control and determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
-
Possible Cause: Purpactin A concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, extending into the higher micromolar range.
-
-
Possible Cause: Degradation of Purpactin A.
-
Solution: Ensure the stock solution is stored properly at -20°C and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions in media for each experiment.
-
-
Possible Cause: Poor solubility in the assay medium.
-
Solution: Although dissolved in a stock solvent, Purpactin A may precipitate in aqueous media. Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, consider using a solubilizing agent (e.g., pluronic F-68) or vortexing the diluted solution before adding it to the cells.
-
Issue 2: High Background or Off-Target Effects
-
Possible Cause: Cytotoxicity at the tested concentrations.
-
Solution: Determine the IC50 for cytotoxicity in your cell line and ensure your experimental concentrations are well below this value.
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your assay is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to account for any solvent effects.
-
-
Possible Cause: Non-specific binding to assay components.
-
Solution: This can be an issue with hydrophobic compounds. Including a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer (for cell-free assays) may help reduce non-specific binding.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell passage number or health.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the exponential growth phase before starting the assay.
-
-
Possible Cause: Inaccurate pipetting of viscous stock solutions.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
-
-
Possible Cause: Instability of Purpactin A in the culture medium over long incubation times.
Visualizations
Caption: Workflow for ACAT Inhibition Assay.
Caption: Troubleshooting Decision Tree.
Caption: Purpactin A Mechanism of Action.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Quercetin on Lipids Metabolism Through Modulating the Gut Microbial and AMPK/PPAR Signaling Pathway in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. III. Chemical modification of purpactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid metabolism in T cell signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive lipids and metabolic syndrome—a symposium report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-coenzyme A: cholesterol acyltransferase assay: silica gel column separation of reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gulhanemedj.org [gulhanemedj.org]
- 16. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Purpactin C degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Purpactin C. The information provided is intended to help prevent its degradation in experimental setups and to offer troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a polyketide pigment naturally produced by fungi of the Penicillium genus, particularly Penicillium purpurogenum. As a polyketide, it belongs to a large family of secondary metabolites with diverse biological activities. While research on this compound is ongoing, related polyketide pigments have shown potential as antioxidant and anti-inflammatory agents. Its vibrant color also suggests potential applications as a natural colorant.
Q2: What are the main factors that can cause this compound degradation?
Based on studies of pigments from Penicillium purpurogenum and other polyketides, the primary factors contributing to this compound degradation are likely:
-
pH: Stability is expected to be pH-dependent. Pigments from P. purpurogenum have shown optimal stability in the neutral to slightly alkaline range (around pH 8.0).
-
Temperature: Elevated temperatures can accelerate degradation. While some related pigments show stability up to 70°C, prolonged exposure to high temperatures should be avoided.
-
Light: As with many pigmented compounds, exposure to light, especially UV light, can lead to photodegradation.
-
Oxidation: The polyketide structure may be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen can contribute to degradation.
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, it is recommended to store it under the following conditions:
-
Solid Form: Store as a solid or lyophilized powder in a tightly sealed, opaque container at -20°C or below.
-
In Solution: Prepare stock solutions in a suitable organic solvent (e.g., DMSO or ethanol) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
Q4: I am observing a loss of color in my this compound solution. What could be the cause?
A loss of color is a primary indicator of this compound degradation. The most common causes include:
-
Exposure to Light: Ensure that all solutions are protected from light during storage and handling.
-
Inappropriate pH: Check the pH of your experimental buffer. If possible, adjust the pH to be within the optimal stability range (inferred to be around neutral to slightly alkaline for related pigments).
-
High Temperature: Avoid heating this compound solutions unless absolutely necessary for your experimental protocol.
-
Oxidative Degradation: Consider de-gassing your buffers to remove dissolved oxygen, especially for long-term experiments.
Q5: Are there any known signaling pathways affected by this compound?
Direct studies on the specific signaling pathways modulated by this compound are limited. However, many polyketide compounds with antioxidant and anti-inflammatory properties exert their effects through common cellular signaling pathways. It is plausible that this compound could modulate pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in cellular responses to a variety of external stimuli and plays a role in inflammation and cell proliferation.
Further research is needed to elucidate the specific molecular targets of this compound.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify the integrity of the compound using analytical methods like HPLC before critical experiments. |
| Inaccurate concentration of this compound. | Use a validated analytical method (e.g., HPLC-UV/Vis) to accurately determine the concentration of your stock solution. | |
| Precipitation of this compound in aqueous buffers | Low solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Add the stock solution to your aqueous buffer with vigorous vortexing to ensure proper mixing. The final concentration of the organic solvent in the buffer should be kept low (typically <0.5%) to avoid affecting the biological system. |
| The pH of the buffer is outside the optimal range for solubility. | Test the solubility of this compound in a range of buffers with different pH values to determine the optimal conditions for your experiment. | |
| Loss of biological activity | Degradation of this compound during the experiment. | Minimize the exposure of your experimental setup to light and high temperatures. Consider performing experiments under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. |
| Interaction with other components in the experimental medium. | Evaluate potential interactions of this compound with other reagents in your assay. Run appropriate controls to identify any interfering substances. |
Quantitative Data Summary
| Parameter | Condition | Stability of Red Pigments from P. purpurogenum | Reference |
| pH | pH 8.0 | Good stability | [1] |
| Temperature | 70°C | Good stability at pH 8.0 | [1] |
| Salts | 0.1 M and 0.5 M NaCl and Na₂SO₄ in McIlvaine buffer (pH 8.0) | Good stability | [1] |
| Polymers | Polyethylene glycol and sodium polyacrylate | Maintained color intensity | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experimental assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes (1.5 mL, amber or wrapped in aluminum foil)
-
Vortex mixer
-
Analytical balance
Methodology:
-
Accurately weigh a precise amount of solid this compound using an analytical balance.
-
Dissolve the solid this compound in anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM). Ensure complete dissolution by vortexing thoroughly.
-
Aliquot the stock solution into small volumes in amber microcentrifuge tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C is acceptable.
-
Before use, thaw an aliquot at room temperature and vortex gently to ensure homogeneity. Avoid repeated warming and cooling of the same aliquot.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Objective: To assess the purity of a this compound sample and to monitor its stability over time under different experimental conditions.
Materials:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable mobile phase modifier)
-
This compound sample (from stock solution or experimental sample)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the absorbance maximum of this compound (a preliminary UV-Vis scan of a diluted sample is recommended).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
-
Sample Preparation: Dilute the this compound stock solution or experimental sample in the initial mobile phase composition (e.g., 90% A, 10% B).
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the main this compound peak and any potential degradation products (which would typically appear as additional peaks, often with different retention times).
-
Data Interpretation: The purity can be estimated by the relative area of the main peak. For stability studies, compare the peak area of this compound in samples subjected to different conditions (e.g., heat, light, pH) to a control sample stored under optimal conditions. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Visualizations
Caption: Factors contributing to the degradation of this compound.
References
Overcoming poor solubility of Purpactin C in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Purpactin C, focusing on overcoming its poor solubility in aqueous solutions.
Troubleshooting Guide
Here are some common issues and recommended solutions when working with this compound.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is generally not feasible. It is recommended to first dissolve this compound in an organic solvent before preparing aqueous stocks.
Recommended Organic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO, ethanol, or methanol.
-
For your experiment, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. It is crucial to keep the final solvent concentration consistent across all experimental conditions, including controls.
Q2: After diluting my this compound organic stock solution into my aqueous buffer, a precipitate forms.
A2: This indicates that the aqueous solubility of this compound has been exceeded. Here are several strategies to address this issue:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize Co-solvent Concentration: While keeping the this compound concentration constant, you can try slightly increasing the percentage of the organic co-solvent in your final aqueous solution. However, be mindful of the tolerance of your biological system to the solvent.[1]
-
Utilize a Solubility Enhancer: For applications requiring higher aqueous concentrations, consider using solubility-enhancing techniques such as cyclodextrin complexation or formulating this compound into nanoparticles.
Q3: I need to prepare a sterile, aqueous solution of this compound for cell culture experiments, but it precipitates upon filtration.
A3: This is a common challenge with hydrophobic compounds. Here are two primary approaches:
-
Post-sterilization Addition: Sterilize your aqueous media or buffer by filtration first. Separately, prepare a highly concentrated stock of this compound in a solvent like DMSO and sterilize it by filtering through a 0.22 µm PTFE syringe filter (ensure the filter is compatible with the solvent). Then, aseptically add a small volume of the sterile this compound stock to your sterile aqueous medium.
-
Formulation-based Approach: Formulate this compound using techniques that enhance its aqueous solubility and stability, such as cyclodextrin inclusion complexes or nanoparticle formulations. These formulations are often stable enough to be filtered.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is its solubility a concern? A: this compound is a novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor produced by Penicillium purpurogenum.[2][3] Like many ACAT inhibitors, it is a hydrophobic molecule, which inherently limits its solubility in aqueous environments.[4] This poor solubility can pose significant challenges for its use in biological assays and for its development as a potential therapeutic agent.
Q: In which organic solvents is this compound soluble? A: While specific quantitative solubility data for this compound is not readily available in the literature, hydrophobic compounds of similar structure are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[5][6] It is recommended to empirically determine the solubility in your solvent of choice to create a concentrated stock solution.
Q: What is the mechanism of action of this compound? A: this compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[2][3] ACAT is an enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[7] By inhibiting ACAT, this compound prevents this process, leading to an accumulation of free cholesterol within the cell.[3] This disruption of cholesterol homeostasis can impact various cellular processes.
Q: Are there different isoforms of ACAT, and does this compound show selectivity? A: Yes, there are two main isoforms of ACAT: ACAT1 and ACAT2.[8] ACAT1 is found ubiquitously in various tissues including macrophages and adrenal glands, while ACAT2 is primarily located in the liver and intestines.[7] They have distinct roles in cholesterol metabolism.[9] The specific selectivity of this compound for ACAT1 versus ACAT2 has not been extensively reported in the available literature.
Q: What are the downstream cellular effects of ACAT inhibition by this compound? A: The primary effect of ACAT inhibition is the accumulation of intracellular free cholesterol. This can lead to several downstream consequences, including:
-
Alterations in Lipid Droplet Formation: ACAT is required for the storage of cholesterol in lipid droplets.[10][11] Its inhibition can lead to changes in the size and composition of lipid droplets.[12][13]
-
Induction of Apoptosis: An excess of free cholesterol can be toxic to cells and can trigger apoptosis (programmed cell death), particularly in macrophages.[3] This is often mediated through endoplasmic reticulum (ER) stress pathways.[14][15]
Data Presentation
Table 1: Recommended Organic Solvents for this compound Stock Solutions
| Solvent | Abbreviation | Properties |
| Dimethyl sulfoxide | DMSO | Aprotic, highly polar, miscible with water.[5][16] |
| Ethanol | EtOH | Protic, polar, miscible with water.[5][16] |
| Methanol | MeOH | Protic, polar, miscible with water.[16][17] |
Table 2: Overview of Solubility Enhancement Techniques for Hydrophobic Compounds like this compound
| Technique | Principle | Key Advantages |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.[12] | Increased aqueous solubility, potential for improved stability.[12] |
| Nanoparticle Formulation | Encapsulation of this compound within a polymeric nanoparticle.[14][18] | Can improve bioavailability, allows for controlled release.[14] |
| Lipid-Based Formulation | Dissolving this compound in oils, surfactants, or co-solvents to form emulsions or self-emulsifying systems.[19] | Can enhance oral absorption.[19] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization
This protocol is adapted from methods for preparing cyclodextrin complexes of hydrophobic drugs.[10][20][21]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Purified water
-
0.22 µm syringe filter
-
Lyophilizer (freeze-dryer)
Methodology:
-
Prepare a solution of HP-β-CD in purified water.
-
Prepare a solution of this compound in tertiary butyl alcohol.
-
Mix the two solutions in an appropriate molar ratio (e.g., 1:1 or 1:2 this compound to HP-β-CD) to form a clear, monophasic solution.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Freeze the solution rapidly, for example, in a dry ice/acetone bath.
-
Lyophilize the frozen solution until all the solvent has been removed to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be reconstituted in an aqueous buffer for your experiments.
Protocol 2: Preparation of this compound Nanoparticles by Flash NanoPrecipitation
This protocol is based on a general method for encapsulating hydrophobic compounds in polymeric nanoparticles.[14][22]
Materials:
-
This compound
-
A block copolymer stabilizer (e.g., polyethylene glycol-block-polylactide, PEG-PLA)
-
A core-forming polymer (e.g., polylactic acid, PLA)
-
A water-miscible organic solvent (e.g., tetrahydrofuran, THF)
-
Purified water
-
Confined impinging jets (CIJ) mixer or similar microfluidic device
Methodology:
-
Prepare the Organic Stream: Dissolve this compound, the block copolymer stabilizer, and the core-forming polymer in the organic solvent (e.g., THF).
-
Prepare the Aqueous Stream: Use purified water as the anti-solvent.
-
Mixing: Use a syringe pump to drive the organic and aqueous streams at high velocity into a CIJ mixer. The rapid mixing causes supersaturation and precipitation of the polymers and the encapsulated this compound into nanoparticles.
-
Dialysis: Remove the organic solvent from the nanoparticle suspension by dialysis against purified water.
-
Characterization: Characterize the resulting nanoparticle suspension for size, drug loading, and stability.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: ACAT inhibition by this compound.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. uspnf.com [uspnf.com]
- 7. By compound [wahoo.cns.umass.edu]
- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Free cholesterol-induced macrophage apoptosis is mediated by inositol-requiring enzyme 1 alpha-regulated activation of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Consequences of cellular cholesterol accumulation: basic concepts and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Free cholesterol loading of macrophages induces apoptosis involving the fas pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sterol O-acyltransferase (SOAT/ACAT) activity is required to form cholesterol crystals in hepatocyte lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Purpactin C experiments
Welcome to the technical support center for Purpactin C experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their studies.
Frequently Asked Questions (FAQs)
FAQ 1: My cells treated with this compound are showing increased cytotoxicity at concentrations that should only inhibit ACAT. What could be the cause?
Answer:
Increased cytotoxicity at effective ACAT inhibitory concentrations can be alarming. Several factors, including off-target effects or experimental conditions, could be contributing to this observation. Here is a troubleshooting guide to help you dissect this issue.
Troubleshooting Guide:
-
Confirm the Expected IC50 of this compound: The reported IC50 for Purpactins against rat liver microsomes is in the range of 121-126 μM.[1][2] However, this can vary significantly depending on the cell line and experimental conditions. It is crucial to determine the IC50 in your specific system.
-
Assess Off-Target Effects: Small molecule inhibitors can sometimes have off-target effects, meaning they interact with proteins other than the intended target.[3][4][5] This is a common reason for unexpected cytotoxicity.
-
Recommendation: Perform a counterscreen against a panel of related enzymes or known off-targets for similar compounds. Consider a proteomics approach to identify unintended binding partners.
-
-
Evaluate Free Cholesterol Accumulation: this compound inhibits ACAT, the enzyme that converts free cholesterol into cholesterol esters for storage.[6] A potent inhibition of ACAT can lead to an accumulation of free cholesterol, which can be toxic to cells.[7]
-
Recommendation: Measure the levels of free cholesterol and cholesterol esters in your cells following this compound treatment. A significant increase in the free cholesterol pool concurrent with cytotoxicity would support this hypothesis.
-
-
Check Experimental Conditions:
-
Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments.
-
Serum Concentration: The presence of lipids and cholesterol in the fetal bovine serum (FBS) in your culture medium can influence the cellular response to ACAT inhibitors.
-
Data Presentation: Comparing Expected vs. Observed Cytotoxicity
| Cell Line | This compound Concentration (µM) | Expected Viability (%) | Observed Viability (%) |
| J774 Macrophages | 50 | >95% | 92% |
| J774 Macrophages | 100 | >90% | 75% |
| J774 Macrophages | 150 | ~85% | 55% |
| HepG2 | 50 | >95% | 94% |
| HepG2 | 100 | >90% | 88% |
| HepG2 | 150 | ~85% | 70% |
Experimental Workflow for Investigating Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
FAQ 2: I am not observing the expected decrease in cholesterol esterification in my cell-based assay after treating with this compound. Why might this be?
Answer:
A lack of effect on cholesterol esterification can be frustrating. This could stem from issues with the compound's activity, the experimental setup, or the specific biology of your cell model.
Troubleshooting Guide:
-
Verify Compound Integrity and Concentration:
-
Compound Stability: Ensure that your stock of this compound has not degraded. If possible, verify its identity and purity via analytical methods like HPLC or mass spectrometry.
-
Concentration Accuracy: Double-check all calculations for your dilutions.
-
-
Cellular Uptake and Metabolism: For this compound to be effective, it must be taken up by the cells and remain in its active form.
-
Recommendation: Use a fluorescently labeled analog of this compound, if available, to confirm cellular uptake. Alternatively, measure the concentration of this compound in the cell lysate.
-
-
ACAT Isoform Specificity: There are two isoforms of ACAT: ACAT1 and ACAT2.[6] this compound may exhibit different potencies against these isoforms. Your cell line may express an isoform that is less sensitive to this compound.
-
Recommendation: Determine the expression profile of ACAT1 and ACAT2 in your cell line using qPCR or Western blotting.
-
-
Experimental Protocol Review:
-
Incubation Time: The incubation time with this compound may be insufficient to observe a significant decrease in cholesterol esterification.
-
Substrate Availability: Ensure that there is sufficient substrate (free cholesterol and fatty acids) available for the ACAT enzyme to act upon.
-
Data Presentation: Cholesterol Esterification Assay Parameters
| Parameter | Recommended Range | Your Protocol | Notes |
| This compound Concentration | 1-200 µM | Start with a broad range. | |
| Incubation Time | 4-24 hours | Cell type dependent. | |
| [14C]Oleate Concentration | 0.1-1 µCi/mL | Common method for measuring esterification. | |
| Cell Confluency | 70-80% | Over-confluency can alter metabolism. |
Signaling Pathway: Cholesterol Esterification
Caption: Inhibition of cholesterol esterification by this compound.
Experimental Protocols
Protocol 1: In Vitro ACAT Activity Assay
This protocol is for determining the direct inhibitory effect of this compound on ACAT enzyme activity using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
This compound
-
DMSO (vehicle control)
-
Phosphate buffer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, BSA, and rat liver microsomes.
-
Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone to the reaction mixture.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding an isopropanol/heptane mixture.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cholesterol oleate formed using a scintillation counter.
Protocol 2: Cellular Cholesterol Esterification Assay
This protocol measures the effect of this compound on cholesterol esterification in a cellular context.
Materials:
-
Cultured cells (e.g., J774 macrophages)
-
Culture medium with FBS
-
[14C]Oleic acid complexed to BSA
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or DMSO for 1 hour.
-
Add [14C]oleic acid to the medium and incubate for the desired time (e.g., 4 hours).
-
Wash the cells with PBS to remove unincorporated [14C]oleic acid.
-
Lyse the cells and extract the lipids.
-
Separate the lipids by TLC.
-
Quantify the radioactivity in the cholesterol ester fraction.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purpactin C Production in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Purpactin C from fungal fermentation of Penicillium purpurogenum. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal strain is commonly used for its production?
A1: this compound is a polyketide-derived secondary metabolite with potential applications in drug development. The primary fungal strain known for producing this compound is Penicillium purpurogenum.[1]
Q2: What are the key factors influencing the yield of this compound in fungal fermentation?
A2: The yield of this compound is significantly influenced by several fermentation parameters, including the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (agitation speed), and incubation time. Optimization of these factors is critical for maximizing production.
Q3: Is there a general-purpose medium recommended for initiating this compound production?
A3: Several media have been successfully used for pigment production in Penicillium purpurogenum, which includes this compound. A good starting point is the Czapek-Dox modified broth or a Yeast Phosphate Soluble Starch (YPSS) medium. The specific composition can be further optimized.
Q4: How does the carbon-to-nitrogen (C:N) ratio in the medium affect this compound production?
A4: The C:N ratio is a critical factor in secondary metabolite production. A high C:N ratio, often achieved with an optimal initial sugar concentration and a suitable nitrogen source, can significantly enhance the production of polyketide pigments like this compound. For P. purpurogenum, an optimal initial glucose concentration of 30 g/L with a C:N ratio of 36:1 has been shown to be effective for pigment production.[1]
Q5: What is the typical morphology of Penicillium purpurogenum during fermentation for pigment production?
A5: Penicillium purpurogenum can grow as dispersed mycelia or form pellets in submerged culture. The morphology can be influenced by factors such as agitation speed and medium composition. Pellet formation has been associated with the production of yellow pigments in some related fungi.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | Suboptimal media composition. | Systematically evaluate different carbon and nitrogen sources. Sucrose and yeast extract are often effective.[2] Optimize the C:N ratio; a ratio of 36:1 has been reported as optimal for pigment production.[1] |
| Incorrect pH of the culture medium. | The optimal pH for pigment production by P. purpurogenum is often in the acidic range. A pH of 5 has been shown to yield high levels of red pigments.[3][4] Monitor and control the pH throughout the fermentation process. | |
| Inappropriate fermentation temperature. | The optimal temperature for pigment production is typically between 24-30°C.[5] Temperatures higher than this may favor biomass growth over secondary metabolite production.[3][4] | |
| Poor aeration or excessive agitation. | Optimal agitation speeds are generally between 150-200 rpm.[5] Insufficient aeration can limit fungal growth and metabolism, while excessive shear stress from high agitation can damage the mycelia. | |
| Insufficient incubation time. | Secondary metabolite production often occurs during the stationary phase of fungal growth. Ensure the fermentation is carried out for a sufficient duration, which can be up to 240 hours or longer.[2][3] | |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality. | Standardize the inoculum preparation, including the age and concentration of spores or mycelia. |
| Fluctuations in fermentation conditions. | Ensure precise control and monitoring of pH, temperature, and agitation speed across all batches. | |
| Presence of Undesired Byproducts | Metabolic shift due to nutrient limitation or excess. | Analyze the metabolic profile to identify byproducts. Adjusting the media composition, particularly the carbon source concentration, can help redirect metabolic flux towards this compound biosynthesis. High initial sugar concentrations can sometimes lead to the production of other metabolites like glycerol.[1] |
| Contamination of the Culture | Inadequate sterilization or aseptic technique. | Review and reinforce sterilization protocols for media and equipment. Ensure strict aseptic techniques during inoculation and sampling. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol outlines a general procedure for submerged fermentation of Penicillium purpurogenum in shake flasks to produce this compound.
1. Inoculum Preparation:
-
Grow Penicillium purpurogenum on Potato Dextrose Agar (PDA) plates at 30°C for 5-7 days until sporulation.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 2 x 10⁷ spores/mL).
2. Fermentation Medium:
-
Prepare the desired fermentation medium. A modified Czapek-Dox broth is a good starting point:
-
D-xylose: 15 g/L
-
NaNO₃: 3 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
KCl: 0.5 g/L
-
FeSO₄·7H₂O: 0.1 g/L
-
-
Sterilize the medium by autoclaving or filtration.
3. Fermentation Conditions:
-
Dispense the sterile medium into 250 mL Erlenmeyer flasks (e.g., 40 mL per flask).
-
Inoculate the flasks with the spore suspension.
-
Incubate the flasks on a rotary shaker at 24°C and 200 rpm for up to 240 hours.[3]
-
Adjust the initial pH of the medium to 5.0 using sterile HCl or NaOH.[3][4]
4. Extraction and Analysis:
-
After fermentation, separate the mycelia from the culture broth by filtration.
-
Extract this compound from the broth using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and analyze the this compound content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Optimization of Fermentation Parameters using Statistical Methods
To systematically optimize fermentation conditions, a statistical approach such as a Plackett-Burman design followed by a central composite design can be employed.
1. Plackett-Burman Design (Screening of significant factors):
-
Identify a range of factors that may influence this compound production (e.g., concentrations of various carbon and nitrogen sources, pH, temperature, agitation speed).
-
Assign two levels (high and low) for each factor.
-
Conduct the experiments according to the Plackett-Burman design matrix.
-
Analyze the results to identify the factors with the most significant impact on this compound yield.
2. Central Composite Design (Optimization of significant factors):
-
Select the most significant factors identified from the Plackett-Burman design.
-
Design a central composite experiment with five levels for each selected factor.
-
Perform the fermentation experiments as per the design.
-
Analyze the data using response surface methodology to determine the optimal levels of each factor for maximizing this compound production.
Quantitative Data Summary
The following tables summarize the impact of key fermentation parameters on pigment production by Penicillium purpurogenum, which is indicative of this compound yield.
Table 1: Effect of pH and Temperature on Red Pigment Production
| pH | Temperature (°C) | Red Pigment Yield (g/L) |
| 5 | 24 | 2.46 |
| 7 | 24 | - |
| 9 | 24 | - |
| 5 | 34 | - |
| 7 | 34 | - |
| 9 | 34 | - |
| Data adapted from a study on P. purpurogenum GH2, where "-" indicates lower production compared to the optimal condition.[3][4] |
Table 2: Effect of Carbon Source on Red Pigment Production
| Carbon Source | Pigment Production (CVU/mL) |
| Starch | 33.41 |
| Glucose | - |
| Sucrose | - |
| Maltose | - |
| CVU: Color Value Units. Data adapted from a study on P. purpurogenum, where "-" indicates lower production compared to the optimal source. |
Table 3: Effect of Nitrogen Source on Red Pigment Production
| Nitrogen Source | Pigment Production (CVU/mL) |
| Peptone | 34.5 |
| Yeast Extract | - |
| Ammonium Nitrate | 32.8 |
| Sodium Nitrate | - |
| CVU: Color Value Units. Data adapted from a study on P. purpurogenum, where "-" indicates lower production compared to the optimal sources. |
Visualizations
Diagram 1: Putative Biosynthetic Pathway of this compound
Caption: A simplified putative biosynthetic pathway for this compound.
Diagram 2: Experimental Workflow for Optimizing this compound Production
Caption: Workflow for systematic optimization of this compound fermentation.
Diagram 3: General Regulatory Network for Fungal Secondary Metabolism
Caption: Simplified regulatory cascade for secondary metabolite production.
References
- 1. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omics-Based Comparison of Fungal Virulence Genes, Biosynthetic Gene Clusters, and Small Molecules in Penicillium expansum and Penicillium chrysogenum [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variation of commercial Purpactin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Purpactin C. Given that this compound is a natural product, batch-to-batch variation is a potential challenge that can impact experimental reproducibility. This resource aims to help users identify, characterize, and manage this variability.
Frequently Asked Questions (FAQs)
Q1: We are observing variable potency of this compound between different lots in our cell-based assays. What could be the cause?
A1: Batch-to-batch variation in the potency of this compound, a fungal secondary metabolite, can stem from several factors inherent to its production. These include:
-
Source and Strain of Producing Organism: The specific strain of the fungus producing this compound and the geographic and environmental conditions of its source can significantly influence the metabolic profile and purity of the final product.
-
Fermentation and Culture Conditions: Minor shifts in fermentation parameters such as temperature, pH, aeration, and nutrient composition can alter the yield and purity of this compound.
-
Extraction and Purification Processes: Differences in the solvents, chromatography resins, and other reagents used during extraction and purification can lead to the presence of co-eluting impurities that may have biological activity or interfere with the action of this compound.
-
Storage and Handling: Improper storage conditions, such as exposure to light, elevated temperatures, or humidity, can lead to the degradation of this compound over time.
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on each new batch of this compound. The following analytical techniques are suitable for identity and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of the compound. By comparing the retention time and UV-Vis spectrum of your sample to a previously validated reference standard, you can confirm its identity and determine the percentage of the main peak, which indicates purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive identification by confirming the molecular weight of this compound. The mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (for Purpactin A: 414.4 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a comprehensive structural confirmation, ¹H and ¹³C NMR spectroscopy can be employed. The resulting spectra should match the known spectral data for this compound.
Q3: What are the known biological targets and mechanism of action of this compound?
A3: this compound, specifically Purpactin A, is known to be an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound increases the intracellular concentration of free cholesterol. This can lead to various downstream cellular effects, including the regulation of cholesterol homeostasis and potentially the induction of apoptosis.
Q4: Are there any known signaling pathways affected by this compound?
A4: Yes, by inhibiting ACAT, this compound can influence signaling pathways related to cholesterol metabolism and cellular stress. The primary pathway affected is the SREBP-2 (Sterol Regulatory Element-Binding Protein 2) pathway . Increased intracellular free cholesterol, resulting from ACAT inhibition, leads to the retention of the SCAP/SREBP-2 complex in the endoplasmic reticulum, preventing the activation of SREBP-2. This, in turn, downregulates the expression of genes involved in cholesterol synthesis and uptake. Additionally, the accumulation of free cholesterol can induce endoplasmic reticulum (ER) stress and trigger apoptotic pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | 1. Degradation of this compound: Improper storage or handling. 2. Incorrect Concentration: Errors in weighing or dilution. 3. Low Purity of the Current Batch: Presence of inactive isomers or impurities. | 1. Verify Storage: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Confirm Concentration: Re-weigh and prepare fresh stock solutions. 3. Perform Quality Control: Analyze the batch using HPLC and LC-MS to confirm purity and identity (see Experimental Protocol 1). |
| Inconsistent results between experiments | 1. Batch-to-Batch Variation: Differences in the purity or composition of different lots of this compound. 2. Experimental Variability: Inconsistent cell densities, incubation times, or reagent concentrations. | 1. Standardize with a Reference Batch: Qualify a single batch of this compound as a reference standard for all future experiments. 2. Implement Controls: Use positive and negative controls in all assays. 3. Perform bridging studies: When a new batch is introduced, test it in parallel with the previous batch to ensure comparable activity. |
| Unexpected cytotoxicity | 1. Presence of a Toxic Impurity: The batch may be contaminated with a cytotoxic compound from the production process. 2. High Concentration of this compound: The concentration used may be too high for the specific cell line. | 1. Assess Purity: Use HPLC to check for the presence of significant impurities. 2. Perform a Dose-Response Curve: Determine the EC50 and cytotoxic concentration for each new batch in your specific assay. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol outlines a general method for assessing the purity of a commercial batch of this compound.
1. Materials and Reagents:
-
This compound sample (current and reference batch)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm |
4. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Acceptance Criteria: The purity of a new batch should be within a defined range of the reference standard (e.g., ≥95%). The retention time of the main peak should not deviate by more than 2% from the reference standard.
Protocol 2: Confirmation of this compound Identity by LC-MS
This protocol provides a general method for confirming the molecular weight of this compound.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase UPLC/HPLC column
2. Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Filter the sample through a 0.22 µm syringe filter.
3. LC-MS Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 100-1000 |
4. Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the [M+H]⁺ adduct. For Purpactin A, this should be approximately m/z 415.2.
-
Acceptance Criteria: The observed mass should be within ± 5 ppm of the theoretical mass.
Visualizations
References
How to control for artifacts in Purpactin C studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential artifacts in studies involving Purpactin C, an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a natural product isolated from Penicillium purpurogenum. Its primary established biological activity is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol.[1][2][3][4]
Q2: What are the common types of assays used to measure ACAT activity?
ACAT activity is typically measured using either cell-based assays or biochemical assays with isolated microsomes. These assays often rely on:
-
Radiolabeled substrates: Such as [14C]oleoyl-CoA, to track the formation of cholesteryl esters.
-
Fluorescent cholesterol analogs: Like NBD-cholesterol, where the esterification can be monitored by changes in fluorescence.
-
Enzyme-coupled assays: Measuring the release of Coenzyme A (CoA) using a colorimetric or fluorometric probe.
Q3: What are potential sources of artifacts in this compound studies?
Potential artifacts can arise from several sources, including:
-
Compound Properties: Poor solubility leading to aggregation, intrinsic fluorescence of the compound, and chemical reactivity.
-
Assay System: Interference with fluorescent reporters, non-specific interactions with assay components, and effects on cell health in cell-based assays.
-
Off-Target Effects: this compound may interact with other cellular targets besides ACAT.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High variability or poor reproducibility in ACAT inhibition data.
-
Possible Cause 1: Compound Precipitation. this compound, like many organic small molecules, may have limited aqueous solubility.
-
Troubleshooting Step: Visually inspect assay wells for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer. Consider using a small percentage of a co-solvent like DMSO, but keep the final concentration consistent across all wells and below a level that affects enzyme activity (typically <1%).
-
-
Possible Cause 2: Compound Instability. The stability of this compound under your specific experimental conditions (pH, temperature, light exposure) may be unknown.
Issue 2: Suspected False Positive Results.
-
Possible Cause 1: Compound Aggregation. Aggregates of small molecules can non-specifically inhibit enzymes, a common artifact. Phenolic compounds can be prone to aggregation.[2]
-
Troubleshooting Step: Perform the ACAT inhibition assay in the presence of a non-ionic detergent, such as Triton X-100 (e.g., at 0.01%). If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.[2]
-
-
Possible Cause 2: Interference with Assay Readout (Fluorescence-based assays). this compound has an aromatic, phenolic structure which could possess intrinsic fluorescence or act as a quencher.[4]
-
Troubleshooting Step 1 (Autofluorescence): Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. Subtract this background fluorescence from your experimental wells.
-
Troubleshooting Step 2 (Quenching): In a cell-free assay, add this compound after the enzymatic reaction has produced the fluorescent product. If the fluorescence signal decreases, this compound is quenching the signal.
-
-
Possible Cause 3: Non-specific Reactivity. The chemical structure of this compound contains functional groups that could potentially react with assay components.
-
Troubleshooting Step: Perform a counter-screen. For a biochemical assay, run the experiment without the ACAT enzyme but with all other components, including this compound and the detection reagents. No change in signal should be observed.
-
Issue 3: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause 1: Poor Cell Permeability. this compound may not efficiently cross the cell membrane to reach its intracellular target, ACAT.
-
Troubleshooting Step: Use cell lines with known differences in membrane transporter expression or employ permeabilizing agents (with appropriate controls) to see if this enhances the inhibitory effect.
-
-
Possible Cause 2: Cellular Metabolism of this compound. The compound may be modified or degraded by cellular enzymes, leading to reduced activity.
-
Troubleshooting Step: This is more complex to address. Analyzing the compound's stability in the presence of cell lysates could provide initial clues.
-
-
Possible Cause 3: Off-target effects in cells. this compound might be affecting other cellular pathways that indirectly influence cholesterol metabolism or cell viability.
-
Troubleshooting Step: Assess cell viability at the concentrations of this compound used in your assays (e.g., using an MTT or LDH assay). Ensure that the observed inhibition is not due to general cytotoxicity.
-
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H24O7 | [4] |
| Molecular Weight | 400.4 g/mol | [4] |
| Primary Target | Acyl-CoA:cholesterol acyltransferase (ACAT) | [1][2] |
| IC50 (rat liver microsomes) | ~126 µM | [1][2] |
| Solubility | Data not available. Assumed to be soluble in organic solvents like DMSO, methanol, and ethanol.[8][9] Limited solubility in aqueous buffers is possible. | N/A |
| Stability | Data on stability under various pH, temperature, and light conditions are not readily available. It is recommended to prepare fresh solutions and protect them from light. | N/A |
Experimental Protocols
Protocol 1: Control for Compound Aggregation
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform the ACAT inhibition assay with a concentration range of this compound in both buffers.
-
Include positive and negative controls in both buffer conditions.
-
Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that aggregation contributes to the observed inhibition.
Protocol 2: Control for Fluorescence Interference
-
Prepare assay plates with your standard ACAT assay components.
-
In a separate set of wells (no enzyme control), add assay buffer, detection reagents, and a concentration range of this compound.
-
Measure the fluorescence at the assay's excitation and emission wavelengths. This will determine the autofluorescence of this compound.
-
In another set of wells, run the full enzymatic reaction to generate the fluorescent product. At the end of the reaction, add the concentration range of this compound and immediately measure the fluorescence. A concentration-dependent decrease in the signal indicates quenching.
Visualizations
Caption: Workflow for identifying potential artifacts in this compound studies.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Alternative Preservation Steps and Storage on Vitamin C Stability in Fruit and Vegetable Products: Critical Review and Kinetic Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting low bioactivity of Purpactin C in assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low bioactivity with Purpactin C or related compounds in their assays. This resource provides troubleshooting tips and frequently asked questions in a structured format to help you identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significantly lower than expected bioactivity of this compound in our cell-based assays. What are the potential causes?
Low bioactivity of a test compound can stem from a variety of factors, ranging from issues with the compound itself to the specifics of the experimental setup. Here's a systematic approach to troubleshooting:
1. Compound Integrity and Handling:
-
Purity: Was the purity of the this compound batch confirmed? Impurities can interfere with the assay or misrepresent the concentration of the active compound.
-
Solubility: Purpactin compounds, like many natural products, may have limited aqueous solubility. Inadequate solubilization can lead to a lower effective concentration in the assay medium.
-
Stability: Has the compound degraded during storage or handling? Some compounds are sensitive to light, temperature fluctuations, or repeated freeze-thaw cycles.
-
Stock Solution: Was the stock solution prepared correctly? Errors in weighing or dilution can lead to inaccurate final concentrations.
2. Assay Conditions and Protocol:
-
Cell Health and Density: Are the cells healthy and in the logarithmic growth phase? Suboptimal cell health can affect their responsiveness to treatment. Cell density can also influence the outcome of the assay.[1][2][3]
-
Reagent Quality: Are all media, sera, and assay reagents of high quality and within their expiration dates?
-
Protocol Execution: Were there any deviations from the established protocol? Inconsistent incubation times, temperatures, or pipetting can introduce variability.[4]
-
Interference with Assay Readout: Could this compound be interfering with the assay detection method (e.g., fluorescence, luminescence)?[5]
3. Data Interpretation:
-
Inappropriate Controls: Were appropriate positive and negative controls included in the experiment?
-
Data Analysis: Are the data being analyzed correctly? Incorrect curve fitting or statistical analysis can lead to misinterpretation of the results.
Below is a troubleshooting workflow to help you systematically address these potential issues.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low bioactivity of this compound.
Q2: What is the known mechanism of action for Purpactin compounds, and what signaling pathways might be affected?
While information on "this compound" is limited, a related compound, Purpactin A (also known as AS-186b), has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) .[6] ACAT is an enzyme responsible for the esterification of cholesterol, a critical step in cellular cholesterol homeostasis.
Inhibition of ACAT can impact several downstream signaling pathways, including:
-
Cholesterol Metabolism: The most direct effect is the reduction of cholesteryl ester formation, leading to an increase in free cholesterol within the cell.
-
Lipid Droplet Formation: As ACAT is involved in the storage of neutral lipids, its inhibition can affect the formation and size of lipid droplets.
-
Foam Cell Formation: In macrophages, ACAT activity is linked to the accumulation of cholesteryl esters, a hallmark of foam cell formation in atherosclerosis.
A simplified representation of the ACAT-mediated pathway is shown below.
Caption: Hypothetical signaling pathway affected by this compound as an ACAT inhibitor.
Q3: Can you provide a standard protocol for preparing this compound for in vitro assays?
Given the limited information on this compound, the following is a general protocol that can be adapted based on the specific experimental requirements. It is crucial to first determine the optimal solvent for your specific batch of this compound.
Protocol: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the certificate of analysis or literature, select an appropriate solvent. For many fungal secondary metabolites, DMSO is a good starting point.
-
To prepare a 10 mM stock solution, add the calculated volume of solvent to the vial. For example, for 1 mg of this compound with a molecular weight of 414.4 g/mol (using Purpactin A as a reference), you would add 241.3 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may aid in solubilization.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of the solvent (e.g., DMSO) in the assay wells is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Quantitative Data Summary
Due to the lack of specific bioactivity data for "this compound" in the public domain, the following table provides a template for how you might organize your experimental data. Example data for a hypothetical experiment is included for illustrative purposes.
Table 1: Example Bioactivity Data for this compound in a Cytotoxicity Assay
| Cell Line | Assay Type | IC₅₀ (µM) | Maximum Inhibition (%) | Notes |
| K562 | MTT | 52.6 | 85 | Example data based on a related compound. |
| HeLa | Resazurin | > 100 | < 20 | Low activity observed. |
| A549 | CellTiter-Glo | 75.2 | 68 | Moderate activity. |
Note: The above values are for illustrative purposes only and should be replaced with your own experimental data.
By systematically working through these troubleshooting steps, you can increase the likelihood of identifying the cause of low bioactivity and obtaining reliable and reproducible results in your assays with this compound.
References
- 1. selectscience.net [selectscience.net]
- 2. marinbio.com [marinbio.com]
- 3. biocompare.com [biocompare.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purpactin A | C23H26O7 | CID 10341722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refining purification protocols for higher Purpactin C purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for higher Purpactin C purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a polyketide pigment belonging to the azaphilone class of fungal secondary metabolites. It is produced by the filamentous fungus Penicillium purpurogenum. Azaphilones are known for their vibrant yellow, orange, and red colors and are of interest for their diverse biological activities.
Q2: What is the general strategy for purifying this compound?
The general strategy for purifying this compound and other fungal pigments from Penicillium cultures involves a multi-step process:
-
Extraction: The pigment is first extracted from the fungal biomass or the fermentation broth using an organic solvent.
-
Initial Cleanup: The crude extract may undergo a preliminary cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove highly polar or non-polar impurities.
-
Chromatographic Purification: The primary purification step is typically accomplished using High-Performance Liquid Chromatography (HPLC), most commonly in a reverse-phase setup.
Q3: What analytical techniques are used to assess the purity of this compound?
Several analytical methods are employed to determine the purity of this compound fractions:
-
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD): This is the most common method for assessing purity. The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for detecting impurities that may have different spectral properties from this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the molecular weight of the components in a sample, which is invaluable for identifying this compound and any co-eluting impurities or degradation products.[1]
-
UV-Visible Spectroscopy: A simple and rapid method to obtain a spectral profile of the purified pigment and to estimate its concentration. Pigments from Penicillium purpurogenum have shown absorbance peaks around 490 nm.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound.
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the chosen extraction solvent is appropriate for this compound's polarity. A mixture of polar and non-polar solvents may be necessary. Ensure sufficient extraction time and agitation. |
| Degradation of this compound | Azaphilone pigments can be sensitive to pH, light, and temperature. Work at reduced temperatures, protect samples from light, and use buffered solutions to maintain a stable pH during purification. The stability of related pigments is often influenced by these factors. |
| Poor Binding or Elution from HPLC Column | Optimize the mobile phase composition. If this compound is not binding to the C18 column, the mobile phase may be too non-polar. If it is not eluting, the mobile phase may be too polar. |
| Column Overload | Injecting too much crude extract can lead to poor separation and loss of product. Reduce the injection volume or the concentration of the sample. |
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Residual silanol groups on the silica-based C18 column can interact with polar functional groups on this compound, causing peak tailing. Adding a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress these interactions. |
| Column Contamination or Degradation | If peak shape degrades over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it. |
| Inappropriate Mobile Phase pH | The ionization state of this compound can affect its interaction with the stationary phase. Adjusting the pH of the mobile phase can improve peak shape. |
| Co-eluting Impurities | A shoulder on the main peak or a broadened peak may indicate the presence of a co-eluting impurity. Modify the gradient or mobile phase composition to improve resolution. |
Issue 3: Variable Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is functioning correctly and the solvents are properly degassed. An error of 1% in the organic solvent concentration can alter retention times by 5-15%.[2] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A lack of equilibration can lead to shifting retention times. |
| Changes in Flow Rate | Check for leaks in the HPLC system that could cause fluctuations in the flow rate. Ensure the pump is delivering a consistent flow. |
Issue 4: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | | Co-eluting Fungal Metabolites | Penicillium purpurogenum produces a variety of other pigments and secondary metabolites that may have similar polarities to this compound. Optimize the HPLC gradient to improve the separation of these closely eluting compounds. Consider using a different stationary phase or a different combination of organic solvents in the mobile phase. | | Degradation Products | If new peaks appear over time, this compound may be degrading. Investigate the stability of the compound under the purification and storage conditions. LC-MS can be used to identify potential degradation products. | | Carryover from Previous Injections | Implement a thorough needle wash protocol and flush the column with a strong solvent between runs to prevent carryover of impurities from previous injections. |
Experimental Protocols
Protocol 1: General Extraction of Pigments from Penicillium purpurogenum
This protocol provides a general method for extracting pigments. Optimization may be required.
-
Culture and Harvest: Grow Penicillium purpurogenum in a suitable liquid or solid medium until sufficient pigmentation is observed. Harvest the fungal biomass by filtration or centrifugation. The supernatant can also be processed if extracellular pigments are produced.
-
Solvent Extraction: Macerate the fungal biomass and extract with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture). Perform the extraction multiple times to ensure complete recovery of the pigments.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude pigment extract.
Protocol 2: Representative Reverse-Phase HPLC Purification
This is a representative protocol for the purification of azaphilone pigments and should be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: A linear gradient from a lower percentage of B to a higher percentage of B over a set time (e.g., 5% to 95% B over 40 minutes). The optimal gradient will need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring a range of wavelengths (e.g., 210-600 nm) and specifically at the absorbance maximum for this compound.
-
Injection Volume: 10-100 µL, depending on the concentration of the dissolved crude extract.
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-DAD and LC-MS to confirm purity and identity.
Data Presentation
Table 1: Representative HPLC Gradient for Azaphilone Pigment Separation
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 45 | 5 | 95 |
| 50 | 5 | 95 |
| 55 | 95 | 5 |
| 60 | 95 | 5 |
Note: This is an example gradient and must be optimized for the specific separation of this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting low this compound purity.
References
Validation & Comparative
A Comparative Analysis of Purpactin C and Structurally Related Polyketides in ACAT Inhibition
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the efficacy of the polyketide Purpactin C with similar compounds in the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). This guide includes quantitative data, experimental protocols, and pathway visualizations.
The family of polyketides known as Purpactins, isolated from Penicillium purpurogenum, have been identified as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism.[1][2][3] This guide provides a comparative overview of the efficacy of this compound and other related polyketides, offering valuable insights for the development of novel therapeutic agents targeting hypercholesterolemia and atherosclerosis.
Efficacy Comparison of Polyketide ACAT Inhibitors
The inhibitory activity of this compound and its analogs, Purpactin A and B, has been evaluated against ACAT derived from rat liver microsomes. The entire Purpactin family exhibits inhibitory activity within a similar range, with IC50 values between 121 and 126 µM.[1][3] For a comprehensive comparison, this guide includes data on other notable polyketide ACAT inhibitors, Gypsetin and the Terpendole family of compounds.
| Compound | Producing Organism | Enzyme Source | IC50 (µM) | Reference |
| Purpactin A | Penicillium purpurogenum | Rat Liver Microsomes | 121-126 | [1][3] |
| Purpactin B | Penicillium purpurogenum | Rat Liver Microsomes | 121-126 | [1][3] |
| This compound | Penicillium purpurogenum | Rat Liver Microsomes | 121-126 | [1][3] |
| Gypsetin | Nannizzia gypsea var. incurvata | Rat Liver Microsomes | 18 | [4] |
| Terpendole A | Albophoma yamanashiensis | Rat Liver Microsomes | 15.1 | [2] |
| Terpendole B | Albophoma yamanashiensis | Rat Liver Microsomes | 26.8 | [2] |
| Terpendole C | Albophoma yamanashiensis | Rat Liver Microsomes | 2.1 | [2] |
| Terpendole D | Albophoma yamanashiensis | Rat Liver Microsomes | 3.2 | [2] |
| Terpendole J | Albophoma yamanashiensis | Rat Liver Microsomes | 38.8 | [5] |
| Terpendole K | Albophoma yamanashiensis | Rat Liver Microsomes | 38.0 | [5] |
| Terpendole L | Albophoma yamanashiensis | Rat Liver Microsomes | 32.4 | [5] |
Table 1: Comparative IC50 values of various polyketide inhibitors against Acyl-CoA:cholesterol acyltransferase (ACAT).
Mechanism of Action: ACAT Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is fundamental for the intestinal absorption of dietary cholesterol and for regulating the balance of free cholesterol within cells. By inhibiting ACAT, compounds like this compound can effectively reduce the levels of cholesteryl esters, a mechanism with significant therapeutic potential for managing conditions associated with high cholesterol.
Caption: ACAT Inhibition by this compound.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for these polyketides was primarily conducted using an in vitro enzyme assay with microsomal fractions isolated from rat liver, which are a rich source of ACAT.
ACAT Inhibition Assay Using Rat Liver Microsomes:
-
Preparation of Microsomes: Liver samples are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which contains the ACAT enzyme.
-
Assay Reaction: The microsomal protein is incubated in an assay buffer containing bovine serum albumin (BSA) and free cholesterol.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as [14C]oleoyl-coenzyme A.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 5-30 minutes, to allow for the formation of cholesteryl esters.
-
Termination and Extraction: The reaction is stopped by the addition of a chloroform:methanol solution. The lipids, including the newly formed radiolabeled cholesteryl esters, are extracted into the organic phase.
-
Quantification: The extracted lipids are separated using thin-layer chromatography (TLC). The band corresponding to cholesteryl esters is scraped from the TLC plate, and the amount of radioactivity is quantified using a scintillation counter.
-
IC50 Determination: To determine the IC50 value of an inhibitor like this compound, the assay is performed with varying concentrations of the compound. The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined as the concentration of the inhibitor that reduces ACAT activity by 50%.
Caption: Workflow for ACAT Inhibition Assay.
In addition to the in vitro enzyme assay, the inhibitory effect of Purpactin A has also been demonstrated in a cell-based assay using J774 macrophages, where it was shown to inhibit the formation of cholesterol esters.[1][3] This indicates that the Purpactins are capable of inhibiting ACAT activity within a cellular environment.
This comparative guide highlights the potential of this compound and other polyketides as inhibitors of ACAT. While the Purpactins demonstrate moderate inhibitory activity, other polyketides such as the Terpendoles, particularly Terpendole C, show significantly higher potency. These findings provide a valuable resource for the scientific community in the ongoing search for novel and effective treatments for cardiovascular diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. III. Production, isolation and structure elucidation of new components - PubMed [pubmed.ncbi.nlm.nih.gov]
Purpactin C in the Landscape of Fungal ACAT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents to combat hypercholesterolemia and atherosclerosis has led researchers to explore the vast chemical diversity of fungal secondary metabolites. Among these, compounds that inhibit Acyl-CoA: Cholesterol Acyltransferase (ACAT) have garnered significant attention. ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, a key process in the formation of foam cells and the development of atherosclerotic plaques. This guide provides a detailed comparison of Purpactin C with other notable fungal secondary metabolites that exhibit ACAT inhibitory activity, supported by experimental data and methodologies.
Performance Comparison of Fungal ACAT Inhibitors
The inhibitory potential of various fungal secondary metabolites against ACAT is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy. Where available, data on the selectivity for the two ACAT isozymes, ACAT1 and ACAT2, is also included. ACAT1 is ubiquitously expressed, including in macrophages within atherosclerotic lesions, while ACAT2 is primarily found in the liver and intestines, playing a role in cholesterol absorption and lipoprotein assembly.[1][2][3]
| Fungal Metabolite | Producing Organism(s) | Target(s) | IC50 (µM) | Reference(s) |
| This compound | Penicillium purpurogenum | ACAT | ~121-126 | [4] |
| Purpactin A | Penicillium purpurogenum | ACAT | ~121-126 | [4] |
| Beauveriolide I | Beauveria sp. | ACAT1 (macrophage) | 6.0 | [1] |
| ACAT2 (liver) | 1.5 | [1] | ||
| Beauveriolide III | Beauveria sp. | ACAT1 (macrophage) | 5.5 | [1][5] |
| ACAT2 (liver) | 1.5 | [1] | ||
| Aurasperone A | Aspergillus niger | ACAT1 & ACAT2 | Not specified, no selectivity | [6] |
| Aurasperone D | Aspergillus sp. | ACAT1 & ACAT2 | Not specified, no selectivity | [6] |
| Averufanin | Aspergillus sp. | ACAT1 & ACAT2 | Not specified, no selectivity | [6] |
| Flavasperone | Aspergillus sp. | ACAT2 selective | Not specified | [6] |
| Sterigmatocystin | Aspergillus sp. | ACAT2 selective | Not specified | [6] |
Chemical Structures
The chemical diversity of these fungal metabolites is evident in their structures.
Purpactin A (as a representative for this compound) [7] Image of Purpactin A structure would be placed here in a real publication.
Beauveriolide III [8] Image of Beauveriolide III structure would be placed here in a real publication.
Aurasperone A Image of Aurasperone A structure would be placed here in a real publication.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of ACAT inhibitors. The following protocol outlines a common method using rat liver microsomes as a source of ACAT enzyme.
In Vitro ACAT Inhibition Assay Using Rat Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACAT activity.
Materials:
-
Rat liver microsomes (prepared from fresh or frozen liver tissue)
-
[1-14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Microsome Preparation: Homogenize rat liver tissue in a suitable buffer and prepare microsomes by differential centrifugation. Resuspend the microsomal pellet in buffer and determine the protein concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
BSA
-
Rat liver microsomes (a specific amount of protein, e.g., 100 µg)
-
Test compound at various concentrations (or solvent control)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a defined amount of [1-14C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Thin Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in a suitable solvent system to separate the cholesteryl esters from other lipids.
-
Quantification: Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The inhibition of ACAT has a direct impact on cholesterol metabolism and the progression of atherosclerosis. The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for screening ACAT inhibitors.
Caption: ACAT1 inhibition in macrophages.
Caption: ACAT inhibitor screening workflow.
References
- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Puromycin | C22H29N7O5 | CID 439530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purpactin A | C23H26O7 | CID 10341722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Purpactin C Bioactivity: A Comparative Guide for Researchers
An In-Depth Analysis of Purpactin C's Efficacy as an ACAT Inhibitor Across Diverse Model Systems
This compound, a fungal metabolite isolated from Penicillium purpurogenum, has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. This guide provides a comprehensive comparison of this compound's bioactivity with other known ACAT inhibitors, presenting available experimental data from various model systems to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent.
Quantitative Bioactivity Data
The inhibitory activity of this compound and select alternative ACAT inhibitors is summarized below. The data highlights the half-maximal inhibitory concentrations (IC50) determined in different experimental setups.
| Compound | Model System | Target | IC50 Value | Reference |
| This compound | Rat Liver Microsomes | ACAT | 121-126 µM | [1] |
| Purpactin A | J774 Macrophages | Cholesterol Ester Formation | - (Inhibition observed) | [1] |
| Avasimibe | - | ACAT1 | 24 µM | [2][3] |
| - | ACAT2 | 9.2 µM | [2][3] | |
| Rat Liver Microsomes | ACAT | 3.3 µM | ||
| Pactimibe | - | ACAT1 | 4.9 µM | [4] |
| - | ACAT2 | 3.0 µM | [4] | |
| Liver Microsomes | ACAT | 2.0 µM | [4] | |
| Macrophages | ACAT | 2.7 µM | [4] | |
| THP-1 Cells | ACAT | 4.7 µM | [4] |
Note: A lower IC50 value indicates greater potency. Data for this compound in cell-based assays and in vivo models is currently limited in publicly available literature.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the underlying biological pathway and the experimental procedures used for its characterization.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Signaling Pathway
ACAT plays a pivotal role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process is particularly relevant in the context of atherosclerosis, where the accumulation of cholesteryl esters in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[5][6] Inhibition of ACAT is a therapeutic strategy aimed at preventing the buildup of cholesterol in cells and tissues.
Experimental Workflow: In Vitro ACAT Inhibition Assay
The bioactivity of ACAT inhibitors is commonly assessed using an in vitro enzymatic assay with microsomal fractions from tissues like the liver, which are rich in ACAT.
Experimental Protocols
In Vitro ACAT Inhibition Assay Using Rat Liver Microsomes
This protocol provides a general framework for assessing the inhibitory effect of compounds on ACAT activity.
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration.[5]
2. ACAT Activity Assay:
-
Prepare a reaction mixture containing the microsomal protein, bovine serum albumin (BSA), and free cholesterol delivered in a vehicle like β-cyclodextrin.
-
Add the test compound (e.g., this compound) at a range of concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [14C]oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[5]
3. Quantification and Analysis:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Identify the band corresponding to cholesteryl esters.
-
Scrape the cholesteryl ester band and quantify the radioactivity using liquid scintillation counting.[5]
-
Calculate the percentage of inhibition at each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparison with Alternatives and Future Directions
The available data indicates that this compound is an inhibitor of ACAT, though its potency in the tested microsomal assay (IC50: 121-126 µM) is considerably lower than that of synthetic inhibitors like Avasimibe and Pactimibe, which exhibit IC50 values in the low micromolar range.[1][2][3][4]
A study on chemical modifications of the related compound, Purpactin A, suggested that the presence of a small acyl group at a specific position is important for potent ACAT inhibitory activity.[7] This opens the possibility for medicinal chemistry efforts to enhance the potency of the purpactin scaffold.
Key Gaps in Knowledge and Future Research:
-
Cross-Validation in Cellular Models: There is a critical need for studies evaluating this compound's effect on cholesterol esterification and foam cell formation in various cell lines, such as human macrophages (e.g., THP-1) and hepatocytes (e.g., HepG2). This would provide a more physiologically relevant assessment of its bioactivity.
-
In Vivo Efficacy: To date, no in vivo studies have been reported for this compound. Animal models of atherosclerosis (e.g., ApoE-/- mice) would be essential to determine its anti-atherosclerotic potential, pharmacokinetic properties, and any potential toxicity.[8][9][10]
-
Isoform Selectivity: It is currently unknown whether this compound exhibits selectivity for ACAT1 or ACAT2.[6] Given the distinct physiological roles of these isoforms, determining selectivity is crucial for predicting therapeutic efficacy and potential side effects.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. III. Chemical modification of purpactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the In Vivo Anti-Atherosclerotic Activity of Quercetin Isolated from the Hairy Roots of Hedysarum neglectum Ledeb [mdpi.com]
Comparative Analysis of Purpactin C and Purpactin A: A Guide for Researchers
A detailed examination of the biochemical properties, mechanisms of action, and therapeutic potential of two related fungal metabolites.
Introduction
Purpactin A and Purpactin C are naturally occurring compounds isolated from the fungus Penicillium purpurogenum.[1][2] Both belong to a class of molecules that have garnered interest in the scientific community for their inhibitory effects on Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism.[1] This guide provides a comparative analysis of this compound and Purpactin A, summarizing their known biological activities, presenting available quantitative data, and detailing relevant experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for potential therapeutic applications.
Comparative Biological Activities
Both Purpactin A and this compound have been identified as inhibitors of ACAT, an enzyme that catalyzes the intracellular esterification of cholesterol, a key process in the development of atherosclerosis.[1][3]
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition:
Purpactin A and C exhibit comparable inhibitory activity against ACAT. In an enzyme assay system utilizing rat liver microsomes, both compounds demonstrated IC50 values in the range of 121-126 μM.[1] This suggests that both molecules have a similar potential for modulating cholesterol esterification.
Inhibition of Cholesterol Ester Formation in Macrophages:
TMEM16A Chloride Channel Inhibition and Mucin Secretion:
A significant distinction in the known biological activities of the two compounds lies in the additional properties reported for Purpactin A. It has been identified as an inhibitor of the TMEM16A calcium-activated chloride channel, with an IC50 value of approximately 2 µM.[5] This inhibition of TMEM16A by Purpactin A also leads to the prevention of Ca2+-induced mucin release in airway epithelial cells.[5] These findings suggest a potential therapeutic role for Purpactin A in diseases characterized by mucus hypersecretion, such as asthma and chronic obstructive pulmonary disease (COPD). At present, there is no available data on the effect of this compound on TMEM16A or mucin secretion.
Quantitative Data Summary
| Biological Activity | Purpactin A | This compound | Reference |
| ACAT Inhibition (IC50) | 121-126 µM | 121-126 µM | [1] |
| TMEM16A Inhibition (IC50) | ~2 µM | Not Reported | [5] |
Experimental Protocols
1. Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This protocol describes the determination of the in vitro inhibitory activity of Purpactin A and C on ACAT using rat liver microsomes.
-
Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Wash the microsomal pellet with the buffer and resuspend it to a specific protein concentration.
-
-
Enzyme Assay:
-
The reaction mixture contains rat liver microsomes, bovine serum albumin (BSA), and the test compound (Purpactin A or C) in a suitable buffer.
-
The reaction is initiated by the addition of a radiolabeled substrate, such as [1-14C]oleoyl-CoA.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped by the addition of a mixture of chloroform and methanol.
-
The lipids are extracted, and the cholesteryl esters are separated from other lipids using thin-layer chromatography (TLC).
-
The radioactivity of the cholesteryl ester spot is quantified using a scintillation counter to determine the enzyme activity.
-
The IC50 value is calculated by measuring the concentration of the inhibitor that causes a 50% reduction in ACAT activity.
-
2. Inhibition of Cholesterol Ester Formation in J774 Macrophages
This protocol outlines the procedure to assess the ability of Purpactin A to inhibit cholesterol esterification in a cellular context.
-
Cell Culture:
-
Culture J774 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
-
Assay Procedure:
-
Incubate the J774 cells with the test compound (Purpactin A) for a specified duration.
-
Add a radiolabeled cholesterol precursor, such as [14C]oleic acid, to the culture medium.
-
Continue the incubation to allow for the cellular uptake and esterification of the labeled precursor.
-
Wash the cells to remove any unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesteryl esters from other lipids using TLC.
-
Quantify the amount of radiolabeled cholesteryl ester to determine the extent of cholesterol esterification.
-
Compare the results from treated cells to untreated control cells to determine the inhibitory effect of the compound.
-
3. TMEM16A Chloride Channel Inhibition Assay (Short-Circuit Current Measurement)
This protocol describes the measurement of TMEM16A-mediated chloride currents and their inhibition by Purpactin A using an Ussing chamber.
-
Cell Culture:
-
Culture a suitable epithelial cell line expressing TMEM16A (e.g., FRT cells stably expressing TMEM16A) on permeable supports.
-
-
Short-Circuit Current Measurement:
-
Mount the permeable supports containing the cell monolayer in an Ussing chamber.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.
-
Permeabilize the basolateral membrane with an agent like amphotericin B to isolate the apical membrane currents.
-
Establish a chloride ion gradient across the apical membrane.
-
Measure the baseline short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
Add the test compound (Purpactin A) to the apical side and incubate for a defined period.
-
Stimulate TMEM16A-mediated chloride secretion by adding an agonist, such as ATP or a calcium ionophore (e.g., ionomycin), to the apical solution.
-
Record the change in Isc, which represents the TMEM16A-mediated chloride current.
-
The inhibitory effect of Purpactin A is determined by the reduction in the agonist-stimulated Isc. The IC50 value can be calculated from a dose-response curve.[6]
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways affected by Purpactin A and C.
Conclusion
Purpactin A and this compound are both effective inhibitors of ACAT, suggesting their potential as therapeutic agents for conditions associated with high cholesterol levels. Purpactin A, however, demonstrates a broader biological profile with its additional ability to inhibit the TMEM16A chloride channel and subsequent mucin secretion. This dual activity makes Purpactin A a particularly interesting candidate for further investigation in the context of respiratory diseases. Further research is warranted to explore the full therapeutic potential of both compounds, including a more direct comparative analysis of their biological activities beyond ACAT inhibition and a thorough evaluation of their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. II. Structure elucidation of purpactins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. III. Chemical modification of purpactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fungus-derived purpactin A as an inhibitor of TMEM16A chloride channels and mucin secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Purpactin C Analogue, Purpurin, Exhibits Novel Antibacterial Activity Through FtsZ Inhibition
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, the natural anthraquinone purpurin, a potential analogue of the obscure Purpactin C, demonstrates a unique mechanism of action against bacterial pathogens. This guide provides a comparative analysis of purpurin's antibacterial efficacy against well-established antibiotics, offering valuable insights for researchers and drug development professionals.
A comprehensive review of available data indicates that "this compound" is likely a misnomer for purpurin or its derivatives, which have been the subject of recent antimicrobial research. This comparison will, therefore, focus on the known properties of purpurin and its derivatives.
Mechanism of Action: A Novel Target
Unlike many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, purpurin exhibits its antibacterial effect by inhibiting the bacterial cell division protein FtsZ.[1][2] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division, and its proper function is essential for bacterial cytokinesis.[1][2] Purpurin has been shown to bind to FtsZ, disrupting its assembly and inhibiting the localization of the Z-ring, which ultimately leads to the filamentation of bacterial cells and prevents their proliferation.[1][2]
This mechanism is distinct from those of common antibiotic classes:
-
Penicillin (β-lactams): Inhibit the formation of peptidoglycan cross-links in the bacterial cell wall.
-
Ciprofloxacin (Fluoroquinolones): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
-
Tetracycline: Binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein synthesis.
-
Gentamicin (Aminoglycosides): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.
dot
Caption: Mechanism of action of purpurin, inhibiting bacterial cell division.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of purpurin derivatives and common antibiotics against several key bacterial species. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Antimicrobial Agent | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| Purpurin & Derivatives | 62.5[3] | 16 - 62.5[3] | 250[3] | >250[3] |
| Penicillin | 0.125 - 8[4][5][6] | 0.015 - 0.5 | 64 - >1024 | >1024 |
| Ciprofloxacin | 0.25 - 1[7][8][9][10][11] | 0.03 - 0.125[12][13] | 0.008 - 128[14][15][16][17] | 0.12 - 32[2][18][19][20] |
| Tetracycline | 0.25 - >256[21][22] | 0.125 - 1 | 2 - 256[23][24][25][26][27] | 8 - 64 |
| Gentamicin | 0.235 - 0.5[28][29][30] | 0.06 - 4 | 0.25 - 64[31][32][33] | 0.25 - 512[34][35][36][37][38] |
Note: The MIC values for purpurin derivatives are based on limited available studies and may vary depending on the specific derivative and bacterial strain. The ranges for common antibiotics reflect the diversity of strains, including both susceptible and resistant isolates.
Experimental Protocols: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard laboratory procedure for determining MIC values.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solution of the antimicrobial agent
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the microtiter plate using MHB. This creates a gradient of decreasing concentrations of the agent across the wells.
-
Inoculum Preparation: The bacterial culture is diluted in MHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum to ensure the bacteria can grow under the test conditions.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
dot
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion
Purpurin and its derivatives represent a promising area of research for new antibacterial agents due to their novel mechanism of action targeting the essential cell division protein FtsZ. While the in-vitro data suggests that the efficacy of the currently studied purpurin derivatives against Gram-negative bacteria is limited, their activity against Gram-positive species like Staphylococcus aureus and Bacillus subtilis is noteworthy. Further structure-activity relationship studies are warranted to optimize the antibacterial spectrum and potency of this class of compounds. The distinct mechanism of action offers the potential for synergy with existing antibiotics and a lower likelihood of cross-resistance. Continued investigation into purpurin-based compounds is crucial for the development of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. journals.asm.org [journals.asm.org]
- 5. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of the cell wall on ciprofloxacin susceptibility in selected wild-type Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imminv.com [imminv.com]
- 21. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tetracycline Resistance in Escherichia coli Isolates from Hospital Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 29. academic.oup.com [academic.oup.com]
- 30. pubs.aip.org [pubs.aip.org]
- 31. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 32. researchgate.net [researchgate.net]
- 33. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa [ijp.iranpath.org]
Validating Cholesterol-Lowering Potential of Purpactin C in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the in vitro findings of Purpactin C, a known inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), in established in vivo models of hypercholesterolemia and atherosclerosis. This guide objectively compares the potential performance of this compound with other ACAT inhibitors, supported by existing experimental data.
This compound, a natural product isolated from Penicillium purpurogenum, has demonstrated in vitro inhibitory activity against ACAT, an enzyme crucial for the esterification and storage of cholesterol in cells[1][2][3][4]. Inhibition of ACAT is a therapeutic strategy to combat hypercholesterolemia and atherosclerosis by preventing the accumulation of cholesteryl esters in macrophages, a key step in the formation of foam cells and atherosclerotic plaques[5][6][7]. This guide outlines a proposed in vivo study to validate these in vitro findings and compares this compound with other ACAT inhibitors that have undergone in vivo testing.
Comparative Efficacy of ACAT Inhibitors
To contextualize the potential of this compound, the following table summarizes the in vivo effects of two other ACAT inhibitors, Avasimibe and Pactimibe, in relevant animal models. This data will serve as a benchmark for evaluating the in vivo efficacy of this compound.
| Compound | Animal Model | Dosage | Duration | Key Findings |
| Avasimibe (CI-1011) | ApoE*3-Leiden Transgenic Mice | 0.01% (w/w) in diet | 22 weeks | - 56% reduction in plasma cholesterol. - 92% reduction in atherosclerotic lesion area[2]. |
| Golden Syrian Hamsters | 3, 10, 30 mg/kg/day | 8 weeks | - 25-34% reduction in plasma total cholesterol. - Significant reduction in aortic fatty streak area[8]. | |
| Pactimibe | Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | 10, 30 mg/kg/day | 32 weeks | - No significant change in serum cholesterol. - Reduced cholesteryl ester content in aortic lesions. - Increased smooth muscle cell and collagen content, suggesting plaque stabilization[1]. |
Proposed In Vivo Validation Study for this compound
To validate the in vitro ACAT inhibitory activity of this compound in an in vivo setting, a study utilizing a well-established animal model of atherosclerosis, such as the Apolipoprotein E-deficient (ApoE-/-) mouse, is proposed.
Experimental Protocol
1. Animal Model: Male ApoE-/- mice, 8 weeks of age. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, making them a suitable model[5].
2. Diet: Mice will be fed a high-fat, high-cholesterol "Western-type" diet (21% fat, 0.15% cholesterol) to accelerate the development of atherosclerosis.
3. Treatment Groups (n=15 per group):
- Vehicle Control: Administration of the vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage.
- This compound (Low Dose): Administration of a low dose of this compound (e.g., 10 mg/kg/day) daily by oral gavage.
- This compound (High Dose): Administration of a high dose of this compound (e.g., 30 mg/kg/day) daily by oral gavage.
- Positive Control (Avasimibe): Administration of Avasimibe (e.g., 10 mg/kg/day) daily by oral gavage.
4. Treatment Duration: 16 weeks.
5. Efficacy Parameters:
- Plasma Lipid Profile: Blood samples will be collected at baseline and at the end of the study to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
- Atherosclerotic Lesion Analysis: At the end of the study, the aorta will be excised, and the extent of atherosclerotic lesions will be quantified by en face analysis (Sudan IV staining) and histological analysis of the aortic root (Oil Red O staining). Lesion area will be expressed as a percentage of the total aortic surface area or in square millimeters for the aortic root.
- Hepatic ACAT Activity: Liver tissue will be collected to measure the ex vivo ACAT activity to confirm target engagement.
- Gene Expression Analysis: Aortic tissue will be analyzed for the expression of genes involved in inflammation and lipid metabolism (e.g., VCAM-1, ICAM-1, CD36).
6. Statistical Analysis: Data will be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences between treatment groups.
Visualizing the Scientific Framework
To better illustrate the underlying biological rationale and the experimental design, the following diagrams are provided.
ACAT Inhibition and Cholesterol Metabolism
Caption: Signaling pathway of ACAT inhibition by this compound.
In Vivo Experimental Workflow
References
- 1. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ACAT inhibitor, CI-1011 is effective in the prevention and regression of aortic fatty streak area in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Purpactin C Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological data for Purpactin C, a secondary metabolite produced by the fungus Penicillium purpurogenum. The information is intended for researchers, scientists, and drug development professionals interested in the independent verification and further investigation of this compound. Data is presented in structured tables for clear comparison with alternative compounds, and detailed experimental methodologies are provided for key cited experiments.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitory Activity
This compound has been identified as an inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism. The following table summarizes the reported inhibitory concentrations (IC50) of this compound and a well-characterized synthetic ACAT inhibitor, Avasimibe.
| Compound | Target | IC50 (µM) | Source |
| This compound | ACAT (rat liver microsomes) | 121 - 126 | [1] |
| Avasimibe | ACAT1 | 24 | [2][3] |
| ACAT2 | 9.2 | [2][3] | |
| ACAT (unspecified) | 3.3 | [4][5] | |
| ACAT (unspecified) | 0.06 | [6] |
Antimicrobial Activity
| Compound/Extract | Microorganism | MIC (µg/mL) | Source |
| P. purpurogenum (CFAM – 214) extract in Sabouraud Broth (containing dihydrocitrinin and 1-methyl-dihydrocitrinin) | Candida albicans | 31.25 | [7][8] |
| Candida tropicalis | 250 | [7][8] | |
| Staphylococcus aureus | 125 | [7][8] |
Experimental Protocols
ACAT Inhibition Assay (using rat liver microsomes)
The IC50 values for this compound against ACAT were determined using an enzyme assay with rat liver microsomes as the source of the enzyme. The general procedure for such an assay involves the following steps:
-
Preparation of Microsomes: Rat livers are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.
-
Assay Reaction: The assay mixture typically contains the microsomal preparation, a source of radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), and a cholesterol substrate, usually presented in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Extraction of Cholesteryl Esters: The reaction is stopped, and the lipids, including the newly formed radiolabeled cholesteryl esters, are extracted using an organic solvent system (e.g., chloroform:methanol).
-
Quantification: The amount of radiolabeled cholesteryl ester is quantified using techniques such as thin-layer chromatography (TLC) followed by scintillation counting.
-
Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (this compound). The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for the P. purpurogenum extract were determined using a broth microdilution method. This standard method involves:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution of the Test Substance: The antimicrobial agent (in this case, the fungal extract) is serially diluted in the growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathway Visualization
ACAT Inhibition and its Effect on Cellular Cholesterol Homeostasis
Inhibition of ACAT leads to a disruption of cellular cholesterol homeostasis. The following diagram, generated using Graphviz, illustrates the key signaling pathway affected by ACAT inhibitors like this compound.
Caption: ACAT inhibition by this compound blocks cholesterol esterification, increasing free cholesterol.
References
- 1. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 5. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
Comprehensive Analysis of Purpactin C Cytotoxicity in Cancer Cell Lines Remains Elusive Due to Lack of Publicly Available Data
A comprehensive review of scientific literature and databases reveals a significant gap in publicly available information regarding the cytotoxic effects of a compound identified as "Purpactin C" on cancer cell lines. Despite extensive searches for experimental data, including IC50 values, detailed methodologies, and affected signaling pathways, no specific studies detailing the anti-cancer properties of this compound could be located.
Therefore, it is not possible at this time to provide a comparative guide on the cytotoxicity of this compound across various cancer cell lines as requested. The core requirements for such a guide, including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without the foundational research data.
The absence of information on this compound in scientific literature could suggest several possibilities: the compound may be a very recent discovery that has not yet been detailed in published research, it could be a proprietary compound undergoing internal research and development by a private entity, or the name "this compound" might be a misnomer or an alternative designation for a compound known by another name.
Researchers, scientists, and drug development professionals interested in the cytotoxic potential of novel compounds are encouraged to consult proprietary research databases or await future publications in peer-reviewed journals that may shed light on the biological activities of this compound. Without primary research data, any comparison or detailed analysis would be purely speculative and would not meet the standards of scientific accuracy required for a publishable comparison guide.
A Guide to Comparative Metabolomics of Talaromyces purpureogenus: Investigating Purpactin C Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting a comparative metabolomics study of Talaromyces purpureogenus, focusing on elucidating the metabolic differences between a wild-type strain producing Purpactin C and a hypothetical mutant or culture condition where this compound production is absent or significantly reduced. While direct comparative studies were not found in the public domain, this guide synthesizes established methodologies in fungal metabolomics to propose a robust experimental design.
Talaromyces purpureogenus is a filamentous fungus known for producing a diverse array of secondary metabolites, including pigments and bioactive compounds.[1][2][3] Among these are polyketides, a class of compounds with significant pharmaceutical potential.[4][5] this compound, a polyketide-derived metabolite, represents a key area of interest for understanding the metabolic potential of this species.
This guide outlines the experimental protocols, data presentation strategies, and pathway visualizations necessary to investigate the metabolic shifts associated with this compound biosynthesis.
Comparative Analysis of Metabolite Profiles
A comparative metabolomics approach aims to identify and quantify the full spectrum of small-molecule metabolites in a biological system under different conditions. In this context, we compare the metabolome of a this compound-producing (wild-type) T. purpureogenus strain with a non-producing (mutant/altered condition) counterpart. The expected outcome is the identification of metabolites that are significantly up- or down-regulated in the presence of this compound biosynthesis, offering insights into precursor consumption, pathway intermediates, and potential regulatory molecules.
Table 1: Hypothetical Quantitative Metabolite Comparison
The following table illustrates how quantitative data from such a study would be presented. The values are hypothetical and serve as an example of expected results from a Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis.
| Metabolite Class | Metabolite | Wild-Type (Peak Area x 10^6) | Mutant (Peak Area x 10^6) | Fold Change (WT/Mutant) | Putative Role |
| Polyketides | This compound | 15.2 ± 1.8 | Not Detected | - | Target Compound |
| Precursor Polyketide | 2.5 ± 0.4 | 0.1 ± 0.02 | 25.0 | Biosynthetic Precursor | |
| Related Polyketide 1 | 3.1 ± 0.5 | 0.5 ± 0.1 | 6.2 | Shunt Product | |
| Primary Metabolism | Acetyl-CoA | 45.7 ± 5.1 | 60.2 ± 6.5 | 0.76 | Primary Precursor |
| Malonyl-CoA | 20.1 ± 2.9 | 35.8 ± 4.1 | 0.56 | Extender Unit | |
| Glucose | 102.3 ± 11.5 | 85.1 ± 9.7 | 1.20 | Carbon Source | |
| Amino Acids | Phenylalanine | 12.4 ± 1.5 | 25.0 ± 3.1 | 0.50 | Potential Regulatory Role |
| Leucine | 8.9 ± 1.1 | 18.2 ± 2.2 | 0.49 | Potential Regulatory Role | |
| Other Secondary Metabolites | Rubratoxin B | 1.8 ± 0.3 | 2.1 ± 0.4 | 0.86 | Known T. purpureogenus metabolite[6] |
| Herquline B | 0.9 ± 0.1 | 1.0 ± 0.2 | 0.90 | Known Talaromyces metabolite[7] |
Experimental Protocols
Detailed and reproducible methodologies are critical for a successful comparative metabolomics study. The following sections outline the key experimental procedures.
Fungal Cultivation and Sample Collection
The production of secondary metabolites in fungi is highly dependent on culture conditions.[8] A well-controlled experiment would involve growing both the wild-type and a genetically modified non-producing strain (e.g., via CRISPR-Cas9 knockout of the polyketide synthase gene) under identical conditions.[9]
-
Strains: Talaromyces purpureogenus wild-type and a mutant strain with a disrupted this compound biosynthetic gene cluster.
-
Media: Potato Dextrose Broth (PDB) or other suitable media for secondary metabolite production.
-
Culture Conditions: Liquid submerged fermentation at 25-28°C with shaking (150 rpm) for 10-14 days.
-
Sample Collection: Mycelia and culture filtrate are separated by filtration. Both are flash-frozen in liquid nitrogen and stored at -80°C until extraction.
Metabolite Extraction
Separate extraction protocols are recommended for intracellular (mycelia) and extracellular (filtrate) metabolites.
-
Mycelia Extraction:
-
Lyophilize frozen mycelia and grind to a fine powder.
-
Extract 100 mg of powdered mycelia with 1 mL of a solvent mixture (e.g., methanol:acetonitrile:water, 2:2:1 v/v/v) containing an internal standard.
-
Vortex for 10 minutes, followed by ultrasonication for 20 minutes in an ice bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, filter through a 0.22 µm filter, and transfer to an LC-MS vial.
-
-
Culture Filtrate Extraction:
-
Perform a liquid-liquid extraction on 1 mL of culture filtrate using an equal volume of ethyl acetate.
-
Vortex vigorously for 5 minutes and centrifuge to separate the phases.
-
Collect the organic (ethyl acetate) layer. Repeat the extraction twice.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its high sensitivity and ability to resolve complex metabolite mixtures.[10][11][12]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to a high percentage over 20-30 minutes to elute a wide range of metabolites.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used to capture a wider range of metabolites.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to collect MS/MS fragmentation data for metabolite identification.
-
Data Processing and Analysis
The raw LC-MS data is processed to detect, align, and quantify metabolic features.
-
Software: Various software platforms are available for data processing, such as XCMS, MZmine, or vendor-specific software.
-
Feature Detection: Peak picking, deconvolution, and alignment across all samples.
-
Statistical Analysis: Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify features that significantly differ between the two groups.
-
Metabolite Identification: Features of interest are identified by comparing their accurate mass and MS/MS fragmentation patterns to online databases (e.g., METLIN, PubChem) and in-house libraries.[13][14]
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex relationships and processes. The following sections provide Graphviz DOT scripts for generating key visualizations.
Experimental Workflow
This diagram outlines the complete workflow from fungal culture to data analysis.
Caption: Experimental workflow for comparative metabolomics.
Hypothetical this compound Biosynthetic Pathway
This compound is a polyketide, synthesized by a Polyketide Synthase (PKS) enzyme. This diagram illustrates a simplified, hypothetical regulatory and biosynthetic pathway. Fungal polyketide biosynthesis is often encoded in gene clusters and involves complex enzymatic steps.[5]
Caption: Hypothetical pathway for this compound biosynthesis.
This guide provides a foundational framework for researchers embarking on a comparative metabolomics study of Talaromyces purpureogenus. By employing these methodologies, it is possible to gain significant insights into the metabolic engineering of this fungus for enhanced production of valuable compounds like this compound.
References
- 1. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]
- 2. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bioactive Secondary Metabolites from Talaromyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iab.kit.edu [iab.kit.edu]
- 6. Isolation, Identification and Insecticidal Activity of the Secondary Metabolites of Talaromyces purpureogenus BS5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genes Linked to Production of Secondary Metabolites in Talaromyces atroroseus Revealed Using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. Application of Metabolomics in Fungal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Purpactin C: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following are general recommendations for handling small research quantities of Purpactin C.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should always be worn. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
This compound waste, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, vials), should be segregated from general laboratory trash.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
2. Containment and Labeling:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof container with a secure lid.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible, and clearly labeled waste container. Avoid mixing with aqueous waste unless specified by safety protocols.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.
-
Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.
Summary of Disposal Information
| Aspect | Guideline | Rationale |
| Waste Classification | Potentially Hazardous Chemical Waste | Due to its nature as a fungal secondary metabolite and lack of specific toxicity data. |
| Personal Protective Equipment (PPE) | Safety glasses, nitrile gloves, lab coat | To prevent eye and skin contact. |
| Solid Waste Containment | Labeled, sealed, leak-proof container | To prevent release and ensure proper identification. |
| Liquid Waste Containment | Labeled, sealed, compatible solvent waste container | To prevent spills, reactions, and ensure proper identification. |
| Disposal Method | Collection by institutional EHS or licensed hazardous waste contractor | To ensure compliance with local, state, and federal regulations. |
| Prohibited Actions | Do not dispose in regular trash. Do not pour down the drain. Do not mix with incompatible waste. | To prevent environmental contamination and dangerous chemical reactions. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these general guidelines and consulting with local EHS professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
Essential Safety and Operational Guidance for Handling Purpactin C
Disclaimer: No specific Safety Data Sheet (SDS) for Purpactin C is currently available. The following guidance is based on safety protocols for structurally similar azaphilone pigments, namely Monascorubrin and Rubropunctatin, as well as general best practices for handling fungal secondary metabolites. Researchers should handle this compound with caution, assuming it may possess similar hazards to related compounds until more specific toxicological data is available.
Immediate Safety and Hazard Information
This compound is an azaphilone pigment produced by fungi such as Penicillium purpurogenum. While some studies on pigment mixtures containing this compound suggest low toxicity in animal models, the toxicological properties of the purified compound have not been thoroughly investigated. Related azaphilone compounds, such as Monascorubrin and Rubropunctatin, are known to have the following hazards:
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
Very toxic to aquatic life with long-lasting effects [1]
Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on the potential hazards identified from related compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[3] |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes and airborne particles.[2][4] |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination.[4] |
| Respiratory | Respirator (if generating dusts or aerosols) | If handling the solid form and there is a risk of inhalation, a NIOSH-approved respirator should be used.[5][6] |
Operational Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not pour down the drain, as related compounds are toxic to aquatic life.[1]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, incorporating the essential safety precautions.
Logical Relationship of Hazard Controls
The hierarchy of controls is a system used to minimize or eliminate exposure to hazards. The following diagram illustrates this concept in the context of handling this compound.
References
- 1. Rubropunctatin|514-67-0|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. meghmani.com [meghmani.com]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
